B1558848 Recombinant Protein A/G/L-Cys

Recombinant Protein A/G/L-Cys

Cat. No.: B1558848
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Immunoglobulin-Binding Proteins of Microbial Origin

Certain bacteria have evolved proteins on their cell surfaces that can interact with the antibodies produced by the immune systems of host organisms. mdpi.com This interaction often serves as a virulence factor, helping the bacteria to evade the host's immune response. wikipedia.org Scientists have harnessed these proteins for a variety of biotechnological applications, primarily for the purification and detection of immunoglobulins. tcichemicals.com

Protein A , isolated from the cell wall of Staphylococcus aureus, was one of the first such proteins to be characterized and utilized. mdpi.comgenscript.com Its discovery was significant as it provided a simple and efficient method for purifying immunoglobulin G (IgG) from various species. tcichemicals.com

Protein G , originating from group G Streptococci, was later identified and found to have a different and, in some cases, broader binding profile for IgG compared to Protein A. genscript.comencyclopedia.pub A key advantage of the recombinant form of Protein G is the removal of the albumin-binding site, which can be a contaminant in purification processes. genscript.comencyclopedia.pub

Protein L , from the bacterium Peptostreptococcus magnus, offers a unique binding characteristic. genscript.com Unlike Protein A and G, which primarily bind to the Fc (Fragment crystallizable) region of IgG, Protein L interacts with the kappa light chains of immunoglobulins. genscript.comthermofisher.com This allows Protein L to bind to a wider range of antibody classes, including IgG, IgM, IgA, IgE, and IgD, as well as antibody fragments like Fab and single-chain variable fragments (scFv) that contain a kappa light chain. tcichemicals.comthermofisher.com

The three proteins exhibit distinct and complementary binding specificities for immunoglobulins from different species and subclasses. tcichemicals.com Protein A, for instance, binds strongly to human IgG1, IgG2, and IgG4 but not to IgG3. uzh.ch Protein G, on the other hand, binds to all human IgG subclasses and has a strong affinity for a broader range of mouse IgG subclasses than Protein A. thermofisher.comuzh.ch Protein L's binding is dependent on the presence of specific kappa light chain subclasses. uzh.ch This functional divergence means that no single native protein is universally effective for binding all types of antibodies. biosyn.com

Binding Affinities of Protein A, G, and L to Various Immunoglobulins
SpeciesImmunoglobulinProtein AProtein GProtein L
HumanIgG (total)++++++++++++
HumanIgG1++++++++++++
HumanIgG2++++++++++++
HumanIgG3-++++++++
HumanIgG4++++++++++++
HumanIgM, IgA, IgD, IgE++-++++*
MouseIgG1+++++++
MouseIgG2a++++++++++++
MouseIgG2b++++++++++
MouseIgG3+++++++++
RabbitIgG++++++++
Key: ++++ (Strong), +++ (Medium), ++ (Weak), + (Very Weak), - (No Binding). *Binding to kappa light chains only. uzh.ch

Rationale for Engineered Recombinant Fusion Proteins

To overcome the limitations of individual antibody-binding proteins, scientists have turned to genetic engineering to create fusion proteins. These are chimeric molecules that combine different protein domains into a single polypeptide chain, offering enhanced functionalities. sinobiological.com

The primary limitation of using a single microbial protein is its restricted binding specificity. For example, a researcher working with a mouse monoclonal antibody of the IgG1 subclass would find that Protein A binds it only weakly. thermofisher.comuzh.ch Similarly, purifying antibody fragments that lack the Fc region is not possible with Protein A or G. mdpi.com These limitations necessitate the use of different affinity matrices for different antibodies, which can be inefficient and costly.

The core principle behind multi-domain fusion proteins like Protein A/G/L is to combine the immunoglobulin-binding domains of the individual proteins into a single recombinant molecule. novusbio.com This is achieved through recombinant DNA technology, where the genes encoding the desired domains are fused together in an expression vector. sinobiological.com The resulting fusion protein is then produced in a host system, typically E. coli. prospecbio.comraybiotech.com

For Protein A/G/L, this involves fusing the IgG-binding domains of Protein A and Protein G with the kappa light chain-binding domains of Protein L. novusbio.comprospecbio.com Importantly, non-essential regions, such as the cell wall binding domains and the albumin-binding site of Protein G, are eliminated to maximize the specific binding to immunoglobulins. novusbio.comprospecbio.comnovusbio.com This design results in a single protein that can bind to a very broad range of antibodies and antibody fragments from various species, making it a highly versatile tool. thermofisher.comprospecbio.com

Specificity of Recombinant Protein A/G/L-Cys in Research Biotechnology

The "Recombinant Protein A/G/L-Cys" variant introduces another layer of functionality through the addition of a terminal cysteine residue. prospecbio.comebiohippo.com This single cysteine, with its reactive sulfhydryl group, provides a specific site for covalent immobilization onto a solid support, such as agarose (B213101) beads or microplates. researchgate.netscite.ai This site-specific attachment is advantageous over random chemical coupling methods, which can potentially obstruct the antibody-binding sites of the protein. researchgate.net The ability to create a stable, oriented immobilization of the fusion protein enhances its utility in applications like affinity chromatography, immunoprecipitation, and the development of immunoassays. scite.aieuropeanpharmaceuticalreview.com

Expanded Binding Repertoire to Immunoglobulin Classes and Subclasses

The primary advantage of a fusion construct like Recombinant Protein A/G/L is its significantly expanded repertoire of binding to various immunoglobulin (Ig) classes and subclasses from a multitude of species. bio-techne.comthermofisher.com This broad specificity stems from the complementary binding characteristics of its individual components.

Protein A binds primarily to the Fc region of IgG from a wide range of species, including human, rabbit, and mouse. cyberleninka.rutcichemicals.com It has strong affinity for human IgG1, IgG2, and IgG4. cyberleninka.rubiotechnology.kiev.ua

Protein G also binds to the Fc region of IgG but often has a different and broader specificity than Protein A, showing strong binding to IgG from human, mouse, cow, goat, and sheep. nih.govcyberleninka.rubiotechnology.kiev.ua It is particularly useful for binding mouse IgG1, which binds weakly to Protein A. interchim.fr

Protein L has a unique binding mechanism, interacting with the kappa light chains of immunoglobulins without interfering with the antigen-binding site. cyberleninka.rutcichemicals.cominterchim.fr This allows it to bind to a wider range of Ig classes, including IgG, IgM, IgA, IgE, and IgD, from various species like human and mouse, provided they contain the appropriate kappa light chain. thermofisher.comtcichemicals.cominterchim.fr

By combining these domains, the resulting Protein A/G/L fusion protein can bind to a comprehensive range of immunoglobulins, including all human IgG subclasses and various Ig classes in many different animal species. bio-techne.comnovusbio.comfishersci.com This makes it an exceptionally versatile tool for applications such as the purification and detection of monoclonal and polyclonal antibodies. prospecbio.comfishersci.com

Interactive Table: Immunoglobulin Binding Specificities of Protein A, G, L, and A/G/L Fusion

This table summarizes the binding affinities of individual and fusion proteins to immunoglobulins from various species. The fusion protein, Protein A/G/L, generally combines the specificities of its components.

SpeciesImmunoglobulinProtein AProtein GProtein LProtein A/G/L
HumanTotal IgGStrongStrongStrongStrong
IgG1StrongStrongStrongStrong
IgG2StrongStrongStrongStrong
IgG3WeakStrongStrongStrong
IgG4StrongStrongStrongStrong
IgMWeakWeakStrongStrong (kappa)
IgAWeakWeakStrongStrong (kappa)
IgEWeakWeakStrongStrong (kappa)
IgDNo BindingNo BindingStrongStrong (kappa)
MouseTotal IgGStrongStrongStrongStrong
IgG1WeakStrongStrongStrong
IgG2aStrongStrongStrongStrong
IgG2bStrongStrongStrongStrong
IgG3StrongStrongStrongStrong
IgMWeakWeakStrongStrong (kappa)
RatTotal IgGWeakStrongStrongStrong
RabbitTotal IgGStrongStrongWeakStrong
CowTotal IgGWeakStrongWeakStrong
GoatTotal IgGWeakStrongWeakStrong
SheepTotal IgGWeakStrongWeakStrong
PigTotal IgGStrongStrongStrongStrong
DogTotal IgGStrongWeakWeakStrong
CatTotal IgGStrongWeakWeakStrong

Binding strength is generalized from multiple sources. "Strong (kappa)" indicates that binding is dependent on the presence of the appropriate kappa light chain. antibodies-online.comcyberleninka.rubiotechnology.kiev.uainterchim.frthermofisher.com

Role of L-Cys Modification in Enhancing Utility

The addition of a terminal L-Cysteine (L-Cys) residue to the recombinant Protein A/G/L construct is a critical modification that significantly enhances its utility in various biotechnological applications. ebiohippo.com L-Cysteine is an amino acid containing a thiol (-SH) group, which is highly reactive and nucleophilic. atamanchemicals.comwikipedia.orgnih.gov This unique property of the cysteine thiol group allows for specific and covalent attachment to other molecules or surfaces. rsc.orgexplorationpub.com

The primary role of the L-Cys modification is to facilitate site-specific conjugation. explorationpub.comacs.org By engineering a single cysteine residue at a specific location on the protein, typically at the C-terminus or N-terminus, a defined point of attachment is created. prospecbio.combio-techne.comacs.org This is a significant advantage over random conjugation methods, which often target amine groups on lysine (B10760008) residues scattered across the protein surface and can lead to a heterogeneous product with potentially compromised function. acs.org

This site-specific immobilization is particularly valuable in:

Affinity Chromatography: Cys-tagged Protein A/G/L can be covalently and directionally coupled to a solid support matrix, such as agarose beads functionalized with maleimide (B117702) groups. acs.org This oriented immobilization ensures that the antibody-binding domains are properly exposed, which can lead to a higher binding capacity for the target immunoglobulins compared to randomly immobilized proteins. acs.org This results in more efficient antibody purification. cyberleninka.ruresearchgate.net

Immunoassays: For developing assays like ELISA or creating antibody arrays, the Cys-tagged protein can be attached to microplates or glass slides. interchim.fracs.org The covalent bond formed is stable, and the specific orientation enhances the capture of antibodies, leading to improved sensitivity and reproducibility of the assay. acs.org

Bioconjugation: The thiol group of the cysteine provides a handle for attaching various labels, such as fluorescent dyes, enzymes (like HRP or AP), or biotin, in a controlled manner. interchim.frexplorationpub.com This allows for the creation of well-defined detection reagents for techniques like Western blotting, immunofluorescence, and flow cytometry. interchim.fr

In essence, the L-Cys modification provides a versatile and powerful tool for creating highly functional and customized reagents, expanding the practical applications of Recombinant Protein A/G/L in research and diagnostics. rsc.orgexplorationpub.com

Interactive Table: Advantages of L-Cys Modification in Recombinant Protein A/G/L

This table outlines the key benefits and resulting applications derived from adding a terminal cysteine residue to the fusion protein.

Advantage of L-Cys ModificationConsequenceKey Applications
Site-Specific Conjugation Allows for a single, defined point of attachment to surfaces or other molecules. explorationpub.comacs.orgAffinity Chromatography, Immunoassays, Biosensor Development
Oriented Immobilization Ensures antibody-binding domains are properly exposed and functional after immobilization. acs.orgHigh-Capacity Affinity Resins, Antibody Microarrays
Covalent & Stable Linkage Forms a strong, stable bond with matrices (e.g., thiol-maleimide chemistry), preventing leaching. acs.orgReusable Affinity Columns, Robust Diagnostic Kits
Controlled Bioconjugation Facilitates precise attachment of labels (dyes, enzymes, biotin) without disrupting binding sites. interchim.frrsc.orgLabeled Secondary Reagents for ELISA, Western Blot, Immunofluorescence
Improved Homogeneity Results in a uniform population of immobilized or conjugated protein, increasing reproducibility. acs.orgscientificarchives.comQuantitative Immunoassays, Standardized Purification Protocols

Properties

Key on ui aa sequence

NAAQHDEAQQ NAFYQVLNMP NLNADQRNGF IQSLKDDPSQ SANVLGEAQK LNDSQAPKAD AQQNNFNKDQ QSAFYEILNM PNLNEAQRNG FIQSLKDDPS QSTNVLGEAK KLNESQAPKA DNNFNKEQQN AFYEILNMPN LNEEQRNGFI QSLKDDPSQS ANLLSEAKKL NESQAPKADN KFNKEQQNAF YEILHLPNLN EEQRNGFIQS LKDDPSQSAN LLAEAKKLND AQAPKADNKF NKEQQNAFYE ILHLPNLTEE QRNGFIQSLK DDPSVSKEIL AEAKKLNDAQ APKEEDSLEG SGSGTYKLIL NGKTLKGETT TEAVDAATAE KVFKQYANDN GVDGEWTYDD ATKTFTVTEK PEVIDASELT PAVTTYKLVI NGKTLKGETT TKAVDAETAE KAFKQYANDN GVDGVWTYDD ATKTFTVTEE PRARPGSGSG KEETPETPET DSEEEVTIKA NLIFANGSTQ TAEFKGTFEK ATSEAYAYAD TLKKDNGEYT VDVADKGYTL NIKFAGKEKT PEEPKEEVTI KANLIYADGK TQTAEFKGTF EEATAEAYRY ADALKKDNGE YTVDVADKGY TLNIKFAGKE KTPEEPKEEV TIKANLIYAD GKTQTAEFKG TFEEATAEAY RYADLLAKEN GKYTVDVADK GYTLNIKFAG KEKTPEEPKE EVTIKANLIY ADGKTQTAEF KGTFAEATAE AYRYADLLAK ENGKYTADLE DGGYTINIRF AGKKVDEKPE EKEQVTIKEN IYFEDGTVQT ATFKGTFAEA TAEAYRYADL LSKEHGKYTA DLEDGGYTIN IRFAGC.

formulation

Sterile Filtered White lyophilized (freeze-dried) powder.Protein- A/G/L was lyophilized without any additives.

Key on ui product background

Protein A/G is a recombinant fusion protein that combines IgG binding domains of both Protein A and Protein G. Protein A/G contains four Fc binding domains from Protein A and two from Protein G, yielding a final mass of 50,460 daltons. The binding of Protein A/G is less pH-dependent than Protein A, but otherwise has the additive properties of Protein A and G.

Key on ui product memo

Protein-A/G/L-Cys; Recombinant Protein A/G/L-Cys

Key on ui product type

Protein/Antibody Purification

Purity

Greater than 95.0% as determined by (a) Analysis by SEC-HPLC. (b) Analysis by SDS-PAGE.

source

E.coli

storage

Lyophilized Protein-A/G/L although stable at room temperature for 3 weeks, should be stored desiccated below -18°C. Upon reconstitution Protein-A/G/L should be stored at 4°C between 2-7 days and for future use below -18°C. For long term storage it is recommended to add a carrier protein (0.1% HSA or BSA).  Please prevent freeze-thaw cycles.

usage

For Research Use Only

Origin of Product

United States

Genetic Engineering and Molecular Design of Recombinant Protein A/g/l Cys

Gene Synthesis and Construct Design

The foundational step in creating this recombinant protein involves the design of a synthetic gene that encodes a single polypeptide chain with optimized characteristics for affinity chromatography and bioconjugation.

Recombinant Protein A/G/L-Cys is a gene fusion product that amalgamates the distinct IgG-binding domains of three different bacterial proteins to achieve a broad binding profile. prospecbio.com This genetic construct typically combines multiple Ig-binding regions from each parent protein. A common configuration includes five IgG binding domains from Protein A (E-D-A-B-C), two from Protein G (C1-C3), and five from Protein L (B1-B2-B3-B4-B5). prospecbio.comraybiotech.commybiosource.com

The rationale for this combination lies in the complementary specificities of the individual proteins:

Protein A binds effectively to the Fc region of IgG from a wide range of species, including human, rabbit, pig, dog, and cat. thermofisher.com

Protein G also binds to the Fc region but has a broader affinity for various IgG subclasses, particularly from mouse and human. thermofisher.comwikipedia.org

Protein L interacts with the kappa light chains of immunoglobulins, allowing it to bind to a wider array of antibody classes (IgG, IgM, IgA, etc.) that possess the appropriate kappa chain, without interfering with the antigen-binding site. thermofisher.com

By fusing these domains into a single recombinant protein, Protein A/G/L can bind to a comprehensive range of polyclonal and monoclonal IgG antibodies from diverse mammalian species, including humans, mice, rats, rabbits, and goats, among others. prospecbio.combio-techne.com

Component ProteinSource OrganismBinding Target on ImmunoglobulinIntegrated Domains in Recombinant Construct
Protein AStaphylococcus aureusFc RegionFive domains (E, D, A, B, C)
Protein GStreptococcus sp.Fc RegionTwo domains (C1, C3)
Protein LPeptostreptococcus magnusKappa Light Chain (VL-kappa)Five domains (B1, B2, B3, B4, B5)

To maximize the specificity and efficiency of antibody purification, the gene construct for Recombinant Protein A/G/L is engineered to remove domains that cause non-specific binding. raybiotech.combio-techne.com Native forms of these bacterial proteins contain regions that anchor them to the bacterial cell wall or cell membrane. prospecbio.com Additionally, Protein G possesses a domain that binds to albumin, a highly abundant protein in serum, which can lead to co-purification of contaminants. genscript.com

During the design of the synthetic gene, the DNA sequences encoding these problematic regions are deliberately excluded. prospecbio.combio-techne.com The removal of the cell wall, cell membrane, and albumin binding domains ensures that the final recombinant protein interacts almost exclusively with immunoglobulins, thereby guaranteeing maximum specific IgG binding and yielding a higher purity product during affinity chromatography. raybiotech.combio-techne.com This strategic elimination is a critical step in optimizing the protein for biotechnological applications.

Introduction of Cysteine Residue for Site-Specific Functionalization

A key feature of this recombinant protein is the incorporation of a single cysteine residue. The unique reactivity of cysteine's sulfhydryl (thiol) group makes it an ideal target for covalent modification, enabling the protein to be attached to surfaces, conjugated with labels, or cross-linked in a controlled, site-specific manner. nih.govacs.org

The additional cysteine residue is genetically engineered into the protein's sequence at a specific location, typically at either the N-terminus or the C-terminus. prospecbio.comraybiotech.combio-techne.com Both placements are common and offer a strategic handle for conjugation that is generally solvent-exposed and less likely to interfere with the protein's folding or its primary function of binding antibodies. nih.govmetwarebio.com Commercial preparations of Recombinant Protein A/G/L are available with the cysteine residue fused to either the N-terminus or the C-terminus, allowing researchers to choose the variant best suited for their specific application. prospecbio.commybiosource.combio-techne.com For example, a unique C-terminal cysteine has been successfully used for the directed immobilization of proteins onto biosensor chips. oup.com

Several genetic engineering techniques can be employed to introduce a terminal cysteine residue into the protein construct.

Site-Directed Mutagenesis: This is a precise method used to introduce specific nucleotide changes into the gene sequence to code for a cysteine at the desired terminus. This is a common way to introduce C-terminal cysteines. creative-biolabs.com

Direct Overexpression in E. coli: For N-terminal placement, a simple and effective strategy involves designing the gene so that cysteine is the second amino acid after the initial methionine. researchgate.net During protein synthesis in E. coli, endogenous methionine aminopeptidase (B13392206) often cleaves the N-terminal methionine, exposing the cysteine as the new, free N-terminal residue. researchgate.net

Fusion Tags with Protease Cleavage Sites: Another approach involves fusing a peptide tag to the N-terminus of the protein, preceded by a specific protease recognition sequence. After purification, the tag can be removed by enzymatic cleavage to generate a protein with a specific N-terminal residue, such as cysteine. nih.govcreative-biolabs.com

The choice of placing the cysteine at the N- or C-terminus has important theoretical implications for the final protein's structure and chemical properties.

Effect on Protein Conformation: The N- and C-termini of a protein are typically located on its surface and possess greater conformational flexibility than the structured core. metwarebio.com Placing the cysteine at one of these ends is less likely to disrupt the intricate three-dimensional folding of the IgG-binding domains compared to inserting it into an internal, structured region. nih.gov However, the introduction of an additional cysteine, even at a terminus, must be carefully considered, as it could potentially interfere with the formation of native disulfide bonds in more complex proteins, possibly leading to misfolding. mdpi.comnih.gov Since Protein A, G, and L domains are generally devoid of structural disulfide bonds, this is less of a concern for Recombinant Protein A/G/L. The solvent-exposed nature of a terminal cysteine is crucial, as buried cysteine residues can impact protein stability and may not be accessible for conjugation. nih.gov

Effect on Reactivity: The primary reason for adding the cysteine is to exploit the high nucleophilicity of its thiol side chain for specific chemical reactions. acs.org The reactivity of this group is highly dependent on its local chemical environment and its pKa (the pH at which it deprotonates to the more reactive thiolate anion, Cys-S⁻). nih.govfrontiersin.org

Accessibility: A terminal position generally ensures the cysteine's thiol group is accessible to the solvent and available to react with labeling reagents or surfaces. metwarebio.com

Local Environment: The chemical properties of the free amino group at the N-terminus or the free carboxyl group at the C-terminus can influence the pKa of the adjacent cysteine's thiol group. creative-proteomics.com This can affect the rate and specificity of conjugation reactions. An N-terminal cysteine presents a unique 1,2-aminothiol moiety that can participate in specific ligation chemistries, such as native chemical ligation, that are not possible with an internal or C-terminal cysteine. nih.govmdpi.com The stabilization of the reactive thiolate form is often influenced by hydrogen bonding and electrostatic interactions with the surrounding protein structure, which will differ between the N- and C-termini. nih.gov

FactorImplications of Cysteine Placement (N-terminus vs. C-terminus)
Conformation Both termini are typically solvent-exposed, minimizing disruption to the protein's core structure. Placement is generally considered less likely to cause misfolding compared to internal insertion. nih.govmetwarebio.com
Reactivity An N-terminal cysteine creates a unique 1,2-aminothiol group, enabling specific reactions like native chemical ligation. nih.govmdpi.com The pKa of the thiol group can be influenced differently by the free amino group (N-terminus) versus the free carboxyl group (C-terminus), affecting reaction kinetics. nih.govcreative-proteomics.com
Accessibility Both positions generally offer good accessibility for conjugation partners in aqueous solutions. metwarebio.com
Engineering Strategy N-terminal Cys can be exposed via methionine aminopeptidase cleavage in E. coli. researchgate.net C-terminal Cys is typically added via direct gene modification. creative-biolabs.com

Plasmid Vector Selection and Design Considerations

The successful high-level expression of Recombinant Protein A/G/L-Cys in E. coli is critically dependent on the appropriate selection and design of the plasmid expression vector. Several key factors are taken into account to ensure efficient transcription, translation, and subsequent purification of the functional fusion protein.

Plasmid Vector Selection

The pET series of expression vectors are a popular choice for producing recombinant proteins in E. coli and are well-suited for the production of Recombinant Protein A/G/L-Cys. These vectors are characterized by the presence of a strong and tightly regulated T7 promoter. Expression from the T7 promoter is dependent on the presence of T7 RNA polymerase, which is typically provided by specialized E. coli host strains, such as BL21(DE3). This system allows for high-level expression of the target protein upon induction, often with an agent like isopropyl β-D-1-thiogalactopyranoside (IPTG).

Key features of suitable plasmid vectors for Recombinant Protein A/G/L-Cys expression are summarized in the table below:

Vector FeatureDescriptionRationale for Selection
Promoter T7 promoterA strong and inducible promoter that allows for high-level transcription of the target gene upon induction, leading to high protein yields.
Origin of Replication pBR322 oriA medium-copy-number origin of replication that helps to maintain plasmid stability and reduces the metabolic burden on the host cell before induction.
Selectable Marker Ampicillin or Kanamycin resistance geneAllows for the selection and maintenance of plasmid-containing bacteria in the culture medium.
Affinity Tag N-terminal Hexahistidine (His6) tagFacilitates the purification of the recombinant protein using immobilized metal affinity chromatography (IMAC).
Protease Cleavage Site e.g., Thrombin or TEV protease siteCan be included between the affinity tag and the protein sequence to allow for the removal of the tag after purification, if required.

Design Considerations

Several molecular design strategies are employed to optimize the expression and functionality of the Recombinant Protein A/G/L-Cys fusion protein:

Codon Optimization: The genes encoding the Protein A, G, and L domains originate from different bacterial species (Staphylococcus and Streptococcus) that have different codon usage patterns compared to E. coli. To enhance translational efficiency, the DNA sequence of the fusion gene is often optimized to match the codon bias of E. coli. This involves replacing rare codons with more frequently used codons in the E. coli genome, which can significantly increase the yield of the recombinant protein.

Terminal Cysteine Residue: A cysteine residue is often genetically fused to either the N- or C-terminus of the protein. The sulfhydryl group of the cysteine provides a reactive site for covalent coupling to other molecules, such as enzymes, fluorophores, or solid supports, for various biotechnological applications. The placement of the cysteine residue is carefully considered to ensure it does not interfere with the immunoglobulin-binding activity of the protein.

Fusion Partner: In some cases, a solubility-enhancing fusion partner, such as Maltose Binding Protein (MBP) or Glutathione (B108866) S-Transferase (GST), may be incorporated into the vector design. These partners can help to improve the solubility and proper folding of the recombinant protein, although they would typically need to be cleaved off after purification.

The meticulous selection of the plasmid vector and the thoughtful consideration of these design elements are paramount to the successful and efficient production of high-quality Recombinant Protein A/G/L-Cys for its wide range of applications in immunology and protein purification.

Recombinant Expression Systems and Production Optimization

Microbial Expression Systems

Microbial hosts, particularly bacteria, are favored for their rapid growth, ease of genetic manipulation, and cost-effective large-scale production capabilities. angioproteomie.comoup.com

Escherichia coli (E. coli) stands as the most widely utilized and well-characterized prokaryotic host for the production of recombinant proteins, including the fusion protein A/G/L-Cys. angioproteomie.comoup.compatsnap.com Its extensive toolkit of genetic resources, including a variety of expression vectors and engineered strains, makes it a primary choice for industrial and research-scale production. futurefields.io Product specifications for commercially available Recombinant Protein A/G/L-Cys confirm that it is produced in E. coli as a non-glycosylated polypeptide chain. angioproteomie.com

The selection of an appropriate E. coli strain is a foundational step in optimizing the expression of Recombinant Protein A/G/L-Cys to ensure high yield and proper folding. patsnap.complos.org

Protease Deficiency: Strains such as BL21 and its derivatives are commonly employed because they are deficient in Lon and OmpT proteases, which minimizes the degradation of the heterologous protein product. patsnap.com

Codon Bias Mitigation: Since Protein A/G/L is a fusion of proteins from different bacterial species (Staphylococcus aureus, Streptococcus sp., and Peptostreptococcus magnus), codon usage may differ from that of E. coli. To prevent translational stalls and truncated products, strains like Rosetta™, which contain plasmids supplying tRNAs for codons that are rare in E. coli, can significantly improve expression levels of eukaryotic and other heterologous proteins. patsnap.comfuturefields.io

Enhanced Disulfide Bond Formation: Although the cytoplasm of E. coli is typically a reducing environment, the engineered C-terminal cysteine on Protein A/G/L-Cys is intended for conjugation and may require specific conditions for proper reactivity. For proteins requiring disulfide bonds, specialized strains like SHuffle® have an engineered cytoplasm that promotes their formation. researchgate.net These strains contain mutations in thioredoxin reductase (trxB) and glutathione (B108866) reductase (gor), creating a more oxidizing environment. researchgate.net

Table 1: Common E. coli Strains for Recombinant Protein Expression

StrainKey CharacteristicsPrimary Application
BL21(DE3)Deficient in Lon and OmpT proteases; contains T7 RNA polymerase gene for high-level expression. patsnap.comGeneral high-yield protein expression.
Rosetta(DE3)BL21(DE3) derivative containing a plasmid with genes for rare tRNAs. patsnap.comfuturefields.ioExpression of proteins with codons rarely used by E. coli.
SHuffle® T7Engineered oxidizing cytoplasm (mutations in gor and trxB) and cytoplasmic expression of DsbC disulfide bond isomerase. researchgate.netProduction of proteins requiring correct disulfide bond formation in the cytoplasm.
Lemo21(DE3)Allows for tunable expression levels of the T7 RNA polymerase, which is useful for toxic or difficult-to-express proteins. patsnap.comOptimizing expression levels to improve solubility and prevent toxicity.

Fine-tuning induction parameters is crucial for maximizing the yield of soluble Recombinant Protein A/G/L-Cys while minimizing the formation of inactive aggregates. researchgate.net The most common system for controlled expression in BL21(DE3) strains utilizes the lac operon, induced by Isopropyl β-D-1-thiogalactopyranoside (IPTG). oup.compatsnap.com

Inducer Concentration: While a standard concentration of 1 mM IPTG is often used, this can lead to a high rate of protein synthesis that overwhelms the cell's folding machinery, resulting in inclusion bodies. lu.se Optimizing the IPTG concentration, often by lowering it to a range of 0.05 to 0.1 mM, can slow down the rate of expression, thereby improving the proportion of correctly folded, soluble protein. researchgate.netnih.gov

Temperature: Lowering the cultivation temperature post-induction (e.g., from 37°C to 16-25°C) is a widely adopted strategy to enhance protein solubility. patsnap.comnih.gov Reduced temperature slows down metabolic processes, including protein synthesis, which allows more time for the nascent polypeptide chains to fold correctly. nih.gov

Duration of Induction: The optimal induction time can range from a few hours to an overnight incubation, particularly at lower temperatures. patsnap.com The ideal duration depends on the stability of the protein and the host cell's viability post-induction. Prolonged induction at low temperatures often yields higher amounts of soluble protein.

Overexpression of large, complex proteins like the 89.3 kDa Recombinant Protein A/G/L-Cys in E. coli frequently leads to the formation of inclusion bodies—dense, insoluble aggregates of misfolded protein. angioproteomie.comgbiosciences.com While this can sometimes be advantageous for initial purification, recovering active protein requires challenging solubilization and refolding steps. gbiosciences.comsigmaaldrich.com

Modulating Expression Rate: As detailed above, reducing the induction temperature and lowering the IPTG concentration are the most effective initial strategies to decrease the rate of protein synthesis and favor proper folding. nih.govgbiosciences.com

Solubilization and Refolding: For cysteine-rich proteins that form inclusion bodies, recovery involves a multi-step process. nih.govresearchgate.net First, the purified inclusion bodies are solubilized using strong denaturants like 8M urea (B33335) or 6M guanidinium (B1211019) hydrochloride. gbiosciences.com Reducing agents such as dithiothreitol (B142953) (DTT) are often included to break incorrect disulfide bonds. nih.gov Subsequently, the denaturant is slowly removed through methods like dialysis or dilution into a refolding buffer, allowing the protein to refold into its native conformation. nih.gov

Use of Solubility-Enhancing Tags: Fusing the target protein to a highly soluble partner, such as Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST), can prevent aggregation and improve the yield of soluble product. gbiosciences.com However, these tags must later be cleaved, adding an extra step to the purification process.

While E. coli is the dominant host, other prokaryotic systems offer potential advantages for specific applications. nih.gov Gram-positive bacteria like Bacillus subtilis are attractive due to their capacity to secrete proteins directly into the culture medium, simplifying downstream purification, and their status as "Generally Regarded As Safe" (GRAS). jenabioscience.com Other emerging hosts include Pseudomonas species, which can be effective for expressing complex proteins. nih.govjenabioscience.com However, the genetic tools for these alternative hosts are generally less developed than those for E. coli. nih.gov

Escherichia coli as a Primary Host for Recombinant Protein A/G/L-Cys Production

Eukaryotic Expression Systems (General Considerations for Recombinant Proteins)

For many recombinant proteins, particularly those of eukaryotic origin intended for therapeutic use, post-translational modifications (PTMs) such as glycosylation and complex disulfide bond formation are essential for biological activity. iucr.orgnih.gov Prokaryotic systems like E. coli lack the cellular machinery for most of these modifications. nih.gov In such cases, eukaryotic expression systems are necessary. iucr.org

Yeast Systems (Pichia pastoris, Saccharomyces cerevisiae): Yeast combines the rapid growth and ease of handling of microorganisms with the ability to perform eukaryotic PTMs, including proper folding, disulfide bond formation, and glycosylation. oup.comfuturefields.io They are particularly well-suited for large-scale fermentation. futurefields.io

Insect Cell Systems (Baculovirus Expression Vector System): Insect cells (e.g., Sf9, Hi-5) are used to produce high levels of complex eukaryotic proteins. futurefields.io They can perform many PTMs that are similar to those in mammalian cells, although glycosylation patterns may differ. futurefields.io

Mammalian Cell Systems (CHO, HEK293): For producing recombinant proteins that are nearly identical to their native human counterparts, mammalian cell lines are the system of choice. oup.com They provide the most authentic PTMs, folding, and assembly, which is often critical for therapeutic proteins. oup.comproteos.comsinobiological.com However, these systems are generally more time-consuming and expensive to work with compared to microbial systems. iucr.org

Since Recombinant Protein A/G/L-Cys is a bacterial fusion protein primarily used for affinity purification and conjugation, the complex PTMs offered by eukaryotic systems are not required, making E. coli the most logical and efficient production host. angioproteomie.com

Upstream Process Development for Scalable Production

Upstream process development is fundamental to establishing a robust, scalable, and economically viable manufacturing process for Recombinant Protein A/G/L-Cys. bioprocessonline.com This phase focuses on optimizing all conditions prior to harvesting, with the goal of maximizing cell growth, productivity, and product quality. cellandgene.comavantorsciences.com The process begins at the bench scale (shake flasks, small-scale bioreactors) and is progressively scaled up to production-level bioreactors, which can exceed 10,000 liters. aiche.org

A critical component of upstream development is media optimization. The transition from serum-containing to serum-free and chemically defined media has been a major advance, enhancing process consistency and simplifying regulatory submissions. lonza.com Media development involves carefully balancing dozens of components, including carbohydrates, amino acids, vitamins, and trace metals, to support high cell densities and protein expression. americanpharmaceuticalreview.com For instance, optimizing the amino acid composition in CHO cell culture media has been shown to increase peak cell densities and protein titers significantly. researchgate.net Feeding strategies, such as fed-batch and perfusion, are employed to replenish depleted nutrients and remove inhibitory metabolites, thereby extending the productive phase of the culture. nih.govnih.gov

Bioreactor design and process parameter control are also central to successful scale-up. springernature.com Key parameters that are meticulously monitored and controlled include:

pH: Maintained within a narrow range (e.g., 7.0-7.4 for mammalian cells) using CO₂ sparging or the addition of base. cellculturecompany.com

Dissolved Oxygen (DO): A critical parameter for cell respiration, controlled through sparging with air or oxygen. The shear sensitivity of insect and mammalian cells requires gentle agitation and sparging strategies. researchgate.net

Temperature: Typically controlled at 37°C for mammalian cells, though a temperature shift to a lower value (e.g., 30-35°C) during the production phase can sometimes enhance specific productivity. cellculturecompany.com

Agitation: Ensures homogeneity of the culture but must be optimized to avoid shear stress that can damage cells.

Purification and Characterization Methodologies

Primary Recovery and Cell Lysis Techniques

The initial step in purifying intracellularly expressed Recombinant Protein A/G/L-Cys is the efficient disruption of the bacterial cell wall to release the protein content. merckmillipore.com The choice of lysis method is crucial as it must be effective while minimizing protein degradation from proteases or heat. nih.govmerckmillipore.com Common techniques involve both mechanical and non-mechanical methods.

Mechanical Methods:

High-Pressure Homogenization: This method, often performed with a French press, forces cell suspensions through a narrow valve under high pressure, causing disruption due to shear stress and sudden pressure drops. It is highly efficient and suitable for large-scale processing. nih.govnih.gov

Sonication: This technique uses high-frequency sound waves to generate cavitation bubbles that implode and disrupt cell walls. While effective for smaller volumes, it generates significant heat, requiring careful temperature control to prevent protein denaturation. sigmaaldrich.com

Non-Mechanical Methods:

Enzymatic Lysis: The use of enzymes like lysozyme, which degrades the peptidoglycan layer of the bacterial cell wall, offers a gentle lysis method. sigmaaldrich.comsandiego.edu It is often used in conjunction with other techniques to enhance efficiency. sigmaaldrich.comsandiego.edu

Detergent-Based Lysis: Chemical reagents, such as those containing detergents, can solubilize the cell membrane, leading to cell lysis. merckmillipore.comsigmaaldrich.com These methods are gentle and can be highly effective, especially when formulated to be compatible with downstream purification steps. merckmillipore.com

Following lysis, the crude lysate is typically clarified through centrifugation to pellet insoluble cellular debris, including cell wall fragments and, if the protein is expressed as inclusion bodies, the aggregated protein itself. nih.govnih.gov Additives such as DNase I are often included to reduce the viscosity of the lysate caused by the release of host cell DNA, which facilitates subsequent processing. sandiego.edu Protease inhibitors are also commonly added to the lysis buffer to prevent degradation of the target protein. nih.gov

Lysis TechniquePrinciple of ActionCommon AdvantagesCommon Disadvantages
High-Pressure HomogenizationHigh-pressure shear stress and pressure dropHighly efficient, scalableRequires specialized equipment, can generate heat
SonicationCavitation from high-frequency sound wavesEffective for small to medium volumesGenerates significant heat, potential for protein damage sigmaaldrich.com
Enzymatic (Lysozyme)Hydrolysis of peptidoglycan cell wallGentle, specificCan be costly, may require combination with other methods sigmaaldrich.comsandiego.edu
Detergent-BasedSolubilization of the cell membraneGentle, simple, compatible with subsequent steps merckmillipore.comDetergent may need to be removed downstream

Affinity Chromatography for Recombinant Protein A/G/L-Cys Purification

Affinity chromatography is a powerful and highly specific purification technique that serves as the primary capture step for many recombinant proteins. sigmaaldrich.comnih.gov This method exploits the specific, reversible binding interaction between the target protein and a ligand immobilized on a chromatographic resin. nih.gov For Recombinant Protein A/G/L-Cys, which is itself an affinity ligand for antibodies, purification strategies often involve an engineered affinity tag.

A common strategy for the purification of recombinant proteins is to engineer a polyhistidine tag (His-tag) onto the N- or C-terminus of the protein. thermofisher.com This tag, typically consisting of six to ten histidine residues, exhibits a strong affinity for divalent metal ions, such as nickel (Ni²⁺) or cobalt (Co²⁺), which are immobilized on a chromatography resin via a chelating agent like nitrilotriacetic acid (NTA). thermofisher.combio-rad.com This technique is known as Immobilized Metal Affinity Chromatography (IMAC). evitria.comcytivalifesciences.com

The purification process involves several key steps:

Binding: The clarified cell lysate, containing the His-tagged Recombinant Protein A/G/L-Cys, is loaded onto the IMAC column under conditions that promote the binding of the histidine residues to the chelated metal ions. evitria.com A low concentration of imidazole (B134444) is often included in the binding buffer to prevent the non-specific binding of host proteins that have incidental affinity for the metal ions. bio-rad.com

Washing: The column is washed with a buffer containing a slightly higher concentration of imidazole to remove weakly bound contaminating proteins. bio-rad.comevitria.com

Elution: The bound His-tagged protein is recovered by elution with a buffer containing a high concentration of imidazole, which competes with the His-tag for binding to the metal ions, thus displacing the target protein. thermofisher.comevitria.com Alternatively, a reduction in pH can be used for elution, as it protonates the histidine residues, disrupting their coordination with the metal ion. evitria.com

IMAC can achieve significant enrichment, often over 100-fold, in a single step, yielding protein with up to 95% purity. thermofisher.comcytivalifesciences.com

IMAC StepKey Buffer ComponentPurpose
BindingLow Imidazole Concentration (e.g., 1 mM)Promotes specific binding of His-tagged protein while minimizing non-specific binding of contaminants sandiego.edu
WashingModerate Imidazole ConcentrationRemoves weakly bound contaminating proteins bio-rad.comevitria.com
ElutionHigh Imidazole Concentration (e.g., >200 mM) or Low pHCompetitively displaces the His-tagged protein from the resin for collection thermofisher.com

While IMAC is highly effective as a capture step, achieving the highest purity often requires subsequent purification stages, referred to as polishing steps. abcam.comcytivalifesciences.com The elution fractions from the affinity column, which contain the concentrated and partially purified Recombinant Protein A/G/L-Cys, are pooled and prepared for these downstream processes. This preparation may involve buffer exchange or dialysis to remove the high concentration of imidazole or to adjust the pH and ionic strength to be compatible with the next chromatographic technique. evitria.comfishersci.com Integrating IMAC as the first step concentrates the target protein and removes the bulk of impurities, making subsequent polishing steps more efficient. abcam.com

Secondary Purification Methods

Secondary, or polishing, steps are employed after the initial affinity capture to remove any remaining trace impurities, such as host cell proteins, nucleic acids, and aggregates of the target protein. abcam.com

Size Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic radius (size and shape). gbiosciences.comresearchgate.net The chromatography column is packed with porous beads. gbiosciences.com Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. gbiosciences.com

SEC is an indispensable final polishing step for several reasons:

Aggregate Removal: It effectively separates the monomeric, functional Recombinant Protein A/G/L-Cys from higher molecular weight aggregates that may have formed during expression or purification. nih.govgbiosciences.com

Purity Assessment: The technique is a standard method for assessing the purity and homogeneity of the final protein preparation. raybiotech.com

Buffer Exchange: SEC can be used to exchange the protein into a final, desired storage buffer in a single step. nih.gov

The purity of Recombinant Protein A/G/L has been successfully determined to be greater than 95% using SEC-HPLC analysis. raybiotech.com

Ion-Exchange Chromatography (IEX) separates proteins based on their net surface charge at a given pH. ucl.ac.ukpurolite.com The stationary phase consists of a resin with covalently attached charged functional groups. harvardapparatus.com

Anion-exchange chromatography uses a positively charged resin to bind negatively charged proteins.

Cation-exchange chromatography uses a negatively charged resin to bind positively charged proteins. harvardapparatus.com

The process involves loading the protein sample onto the column at a specific pH where the target protein has a net charge that allows it to bind to the resin. ucl.ac.uk Unbound contaminants are washed through the column. The bound protein is then eluted by increasing the ionic strength of the buffer (typically with a salt gradient, e.g., NaCl) or by changing the pH to alter the protein's net charge. ucl.ac.ukharvardapparatus.com IEX is a high-capacity, high-resolution technique that is very effective at separating the target protein from host cell proteins with different isoelectric points (pI). purolite.com It is often used as an intermediate purification step before the final SEC polishing step. abcam.com

Purity Assessment Techniques

The homogeneity of a purified protein sample is paramount for its application in research and diagnostics. Two ubiquitous and complementary techniques for evaluating the purity of Recombinant Protein A/G/L-Cys are Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and High-Performance Liquid Chromatography (HPLC). patsnap.comraybiotech.com These methods provide qualitative and quantitative data, respectively, ensuring the final product is substantially free from contaminants. patsnap.com

SDS-PAGE is a widely used electrophoretic technique to separate proteins based on their molecular mass. protocols.io In this method, the protein is denatured by the anionic detergent Sodium Dodecyl Sulfate (SDS), which confers a uniform negative charge-to-mass ratio across the polypeptide chain. protocols.io When subjected to an electric field within a polyacrylamide gel matrix, the SDS-coated proteins migrate towards the positive electrode at a rate inversely proportional to the logarithm of their molecular weight. protocols.io

For Recombinant Protein A/G/L-Cys, which is produced in E. coli, SDS-PAGE is an effective method to visualize the purity of the final product. prospecbio.comraybiotech.com This specific fusion protein consists of 806 amino acids, including IgG-binding regions from Protein A, Protein G, and Protein L, and has a calculated molecular mass of 89.3 kDa. prospecbio.comraybiotech.comangioproteomie.com

In an SDS-PAGE analysis, a highly purified sample of Recombinant Protein A/G/L-Cys is expected to show a prominent single band corresponding to its molecular weight. frontiersin.org The presence of other faint bands would indicate contamination with host cell proteins or degradation products. By comparing the migration of the protein band to that of a molecular weight marker run in an adjacent lane, its apparent molecular mass can be confirmed. protocols.io Purity levels for this recombinant protein are typically reported to be greater than 95% as determined by SDS-PAGE. prospecbio.comraybiotech.comabbexa.com

ParameterDescriptionExpected Result for Recombinant Protein A/G/L-Cys
PrincipleSeparation of denatured proteins based on molecular mass in a gel matrix under an electric field. protocols.ioN/A
Sample PreparationProtein is denatured and reduced by heating with SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).The complex structure of the fusion protein is unfolded into a linear polypeptide chain coated with negative charges. protocols.io
Molecular MassCalculated molecular mass is 89.3 kDa. prospecbio.comraybiotech.comA single major band should be observed at or near this position on the gel relative to standard markers.
Purity AssessmentVisual inspection of the gel for extraneous bands after staining (e.g., with Coomassie Brilliant Blue or silver stain). patsnap.comfrontiersin.orgA single, dominant band indicates high purity (>95%). prospecbio.comraybiotech.com Faint bands suggest the presence of impurities.
Analysis TypePrimarily qualitative, though densitometry can provide semi-quantitative estimates of purity. nih.govProvides a visual confirmation of purity and integrity. patsnap.com

HPLC is a powerful chromatographic technique used for the separation, identification, and quantification of components in a mixture. sinobiological.com It offers a more quantitative and sensitive approach to purity assessment compared to SDS-PAGE. patsnap.comcreative-proteomics.com For recombinant proteins like Protein A/G/L-Cys, Size-Exclusion Chromatography (SEC-HPLC) and Reversed-Phase HPLC (RP-HPLC) are commonly employed modes. raybiotech.comcellsciences.com

Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic radius as they pass through a column packed with porous particles. mtoz-biolabs.com Larger molecules elute first as they are excluded from the pores, while smaller molecules have a longer path and elute later. For Recombinant Protein A/G/L-Cys, SEC-HPLC is used to detect and quantify aggregates or fragments. A pure, homogenous sample will yield a single, symmetrical peak at a retention time corresponding to the native protein. The presence of peaks at earlier retention times suggests aggregation, while later peaks indicate degradation or smaller impurities.

Reversed-Phase HPLC (RP-HPLC) separates proteins based on their hydrophobicity. The protein sample is applied to a non-polar stationary phase, and a gradient of an increasing concentration of an organic solvent is used to elute the bound proteins. More hydrophobic proteins are retained longer on the column. RP-HPLC is highly effective for resolving closely related protein variants.

For Recombinant Protein A/G/L-Cys, HPLC analysis consistently demonstrates a purity level exceeding 95%. prospecbio.comraybiotech.comabbexa.com The resulting chromatogram for a high-purity sample should display a single major peak, with the area of this peak relative to the total area of all peaks providing a quantitative measure of purity. mtoz-biolabs.com

ParameterDescriptionApplication to Recombinant Protein A/G/L-Cys
PrincipleSeparation of molecules based on their physical and chemical interactions with a stationary phase and a mobile phase under high pressure. sinobiological.comnih.govProvides high-resolution separation for accurate purity quantification. mtoz-biolabs.com
Common ModesSize-Exclusion (SEC-HPLC) and Reversed-Phase (RP-HPLC). raybiotech.commtoz-biolabs.comSEC-HPLC is used to assess aggregation and fragmentation. prospecbio.comraybiotech.com RP-HPLC is used for resolving impurities with different hydrophobicity. cellsciences.com
Purity AssessmentQuantification is based on the relative area of the main protein peak in the chromatogram. mtoz-biolabs.comA single, sharp, symmetrical peak indicates high purity. Purity is typically determined to be >95%. prospecbio.comraybiotech.com
Analysis TypeQuantitative and highly sensitive. patsnap.comAllows for precise determination of purity and detection of low-level impurities. patsnap.com
DetectionTypically uses UV absorbance detection at 214 nm or 280 nm.The absorbance is proportional to the protein concentration, allowing for accurate quantification.

Structural and Functional Analysis of Recombinant Protein A/g/l Cys

Primary Structure Analysis

The primary structure defines the linear sequence of amino acids, which dictates the protein's higher-order folding and function.

Recombinant Protein A/G/L-Cys is a single, non-glycosylated polypeptide chain. angioproteomie.comraybiotech.com It incorporates five IgG-binding domains from Protein A (regions E, D, A, B, C), two from Protein G (regions C1, C3), and five from Protein L (regions B1-B5). angioproteomie.comraybiotech.com To enhance its utility in research and diagnostics, regions that could cause non-specific binding, such as the cell wall, cell membrane, and albumin-binding domains, have been genetically removed. angioproteomie.comraybiotech.com A single cysteine residue is typically fused to either the N-terminus or the C-terminus of the polypeptide chain. angioproteomie.comraybiotech.com

The verified amino acid sequence for a representative Recombinant Protein A/G/L with a C-terminal cysteine is presented below. angioproteomie.com The addition of a cysteine at the N-terminus would simply prepend "C" to this sequence. raybiotech.comabbexa.com

View Amino Acid Sequence NAAQHDEAQQ NAFYQVLNMP NLNADQRNGF IQSLKDDPSQ SANVLGEAQK LNDSQAPKAD AQQNNFNKDQ QSAFYEILNM PNLNEAQRNG FIQSLKDDPS QSTNVLGEAK KLNESQAPKA DNNFNKEQQN AFYEILNMPN LNEEQRNGFI QSLKDDPSQS ANLLSEAKKL NESQAPKADN KFNKEQQNAF YEILHLPNLN EEQRNGFIQS LKDDPSQSAN LLAEAKKLND AQAPKADNKF NKEQQNAFYE ILHLPNLTEE QRNGFIQSLK DDPSVSKEIL AEAKKLNDAQ APKEEDSLEG SGSGTYKLIL NGKTLKGETT TEAVDAATAE KVFKQYANDN GVDGEWTYDD ATKTFTVTEK PEVIDASELT PAVTTYKLVI NGKTLKGETT TKAVDAETAE KAFKQYANDN GVDGVWTYDD ATKTFTVTEE PRARPGSGSG KEETPETPET DSEEEVTIKA NLIFANGSTQ TAEFKGTFEK ATSEAYAYAD TLKKDNGEYT VDVADKGYTL NIKFAGKEKT PEEPKEEVTI KANLIYADGK TQTAEFKGTF EEATAEAYRY ADALKKDNGE YTVDVADKGY TLNIKFAGKE KTPEEPKEEV TIKANLIYAD GKTQTAEFKG TFEEATAEAY RYADLLAKEN GKYTVDVADK GYTLNIKFAG KEKTPEEPKE EVTIKANLIY ADGKTQTAEF KGTFAEATAE AYRYADLLAK ENGKYTADLE DGGYTINIRF AGKKVDEKPE EKEQVTIKEN IYFEDGTVQT ATFKGTFAEA TAEAYRYADL LSKEHGKYTA DLEDGGYTIN IRFAGC

The theoretical molecular mass of Recombinant Protein A/G/L-Cys can be calculated based on its amino acid composition. For a polypeptide chain comprising 806 amino acids (including the fused cysteine), the predicted molecular mass is approximately 89.3 kDa. angioproteomie.comraybiotech.com Another variant, a fusion of Protein A/G with a terminal cysteine, contains 430 amino acids and has a predicted molecular mass of 47.8 kDa. prospecbio.com

Experimental verification of molecular mass is typically performed using techniques like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) and SEC-HPLC (Size-Exclusion High-Performance Liquid Chromatography). raybiotech.com While these methods are generally accurate, deviations between the predicted and observed molecular mass can occur due to factors such as post-translational modifications (though this protein is non-glycosylated), incomplete denaturation, or anomalous migration through the gel matrix. Purity is often assessed by these methods, with high-quality preparations showing greater than 95-97% purity. raybiotech.comnovusbio.com

Table 1: Predicted Molecular Mass of Recombinant Protein Variants

Protein Variant Number of Amino Acids Predicted Molecular Mass (kDa)
Recombinant Protein A/G/L-Cys 806 89.3

Secondary and Tertiary Structure Characterization

The three-dimensional structure of the protein is essential for its antibody-binding function.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to analyze the secondary and tertiary structure of proteins in solution. nih.govcreative-proteomics.com By measuring the differential absorption of left- and right-circularly polarized light, CD provides information on the protein's folding characteristics. nih.gov

Far-UV CD (178-260 nm): This region is sensitive to the conformation of the protein backbone (amide bonds). nih.gov The resulting spectrum can be used to estimate the proportions of secondary structure elements such as α-helices, β-sheets, turns, and random coils. creative-proteomics.com For Protein A/G/L-Cys, the spectrum would reflect a combination of the known structures of its constituent domains.

Near-UV CD (260-350 nm): This region provides information on the tertiary structure by probing the environment of aromatic amino acid residues (tryptophan, tyrosine, phenylalanine) and disulfide bonds. creative-proteomics.com Changes in the near-UV CD spectrum can indicate conformational changes upon ligand binding or due to environmental shifts. creative-proteomics.comnih.gov

CD analysis can confirm whether the purified recombinant protein is correctly folded and can be used to study how its conformation is affected by factors like temperature, pH, and buffer composition. creative-proteomics.com

The engineered Recombinant Protein A/G/L-Cys contains a single, strategically placed cysteine residue at one of its termini. angioproteomie.comraybiotech.com Cysteine residues contain a thiol (-SH) group, which is highly reactive and can form a disulfide bond (-S-S-) with another cysteine under oxidizing conditions.

Since this protein contains only one cysteine residue per chain, it cannot form intramolecular disulfide bonds, which often play a role in stabilizing the tertiary structure of other proteins. nih.gov The primary purpose of this terminal "free" cysteine is to provide a specific site for covalent conjugation. google.com The thiol group can react with maleimide-activated molecules, allowing the protein to be linked to surfaces, enzymes (like horseradish peroxidase), or fluorescent dyes without affecting the antibody-binding domains.

The presence of this single cysteine is not expected to significantly alter the intrinsic folding pathway of the Protein A, G, and L domains. However, under certain conditions, it could lead to the formation of intermolecular disulfide bonds, resulting in protein dimerization. To prevent unwanted dimerization, reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol are sometimes included in storage buffers to keep the cysteine in its reduced, free thiol state. genextgenomics.comthermofisher.com

Assessment of Protein Integrity and Stability in Research Buffers

Maintaining the structural integrity and functional activity of Recombinant Protein A/G/L-Cys during storage is crucial. genextgenomics.com Stability is highly dependent on the storage conditions, including temperature, pH, and buffer composition. thermofisher.comamazonaws.com

The protein is typically supplied in a lyophilized (freeze-dried) powder form, which is stable for several weeks at room temperature and should be stored desiccated below -18°C for long-term use. angioproteomie.comprospecbio.com Upon reconstitution in a suitable buffer (e.g., sterile water or PBS), the protein solution can be stored at 4°C for short periods (2-7 days) or at -18°C or lower for extended periods. angioproteomie.comraybiotech.com

To prevent degradation and aggregation, the following considerations are important:

pH: The buffer pH should be optimized to match the protein's isoelectric point for maximum stability. genextgenomics.com Buffers such as phosphate-buffered saline (PBS) or Tris-based buffers are commonly used. thermofisher.comeinsteinmed.edu

Additives: To enhance stability, certain excipients can be added to the buffer. Carrier proteins like Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) at low concentrations (e.g., 0.1%) can prevent the protein from adsorbing to storage vessel surfaces and provide a stabilizing effect. angioproteomie.comprospecbio.com

Freeze-Thaw Cycles: Repeated freezing and thawing can cause denaturation and aggregation, leading to a loss of activity. angioproteomie.comgenextgenomics.com It is highly recommended to aliquot the reconstituted protein into single-use volumes to avoid these cycles. thermofisher.com For storage at -20°C, adding a cryoprotectant like glycerol (B35011) to a final concentration of 50% can prevent the solution from freezing, allowing for repeated sampling without thawing. thermofisher.com

Table 2: General Storage Recommendations for Reconstituted Protein A/G/L-Cys

Storage Condition Temperature Duration Key Considerations
Lyophilized Powder Below -18°C Long-term Store desiccated. angioproteomie.comprospecbio.com
Reconstituted Solution 4°C 2-7 days For short-term use. angioproteomie.comraybiotech.com
Reconstituted Solution -18°C to -80°C Long-term Aliquot to avoid freeze-thaw cycles. angioproteomie.comthermofisher.com

Binding Specificity and Affinity Characterization

Comprehensive Immunoglobulin Binding Profile

Recombinant Protein A/G/L-Cys exhibits a broad binding spectrum across various species and immunoglobulin isotypes and subclasses. This wide-ranging affinity is a result of the fusion of the binding domains from three different bacterial proteins. prospecbio.comprimegene.com

Species Cross-Reactivity

The engineered nature of Recombinant Protein A/G/L-Cys allows it to bind to IgG from a wide array of mammalian species. This broad cross-reactivity makes it a valuable reagent for the purification and detection of antibodies from diverse sources. prospecbio.comthermofisher.com The protein demonstrates binding to IgG from humans, mice, rats, bovine, caprine (goat), ovine (sheep), rabbit, porcine (pig), canine (dog), feline (cat), and guinea pig. prospecbio.combangslabs.com

The combined specificities of Protein A, G, and L contribute to this extensive profile. Protein A is generally preferred for rabbit, pig, dog, and cat IgG, while Protein G has a strong affinity for a broader range of mouse and human IgG subclasses. thermofisher.combio-rad.com The inclusion of Protein L's binding domains further expands the utility by targeting kappa light chains, which are present across different immunoglobulin classes. thermofisher.combio-rad.com

SpeciesProtein A BindingProtein G BindingProtein L Binding
HumanStrongStrongStrong
MouseVariableStrongStrong
RatWeakStrongStrong
BovineStrongStrongNo
Caprine (Goat)WeakStrongNo
Ovine (Sheep)WeakStrongNo
RabbitStrongStrongVariable
Porcine (Pig)StrongVariableStrong
Canine (Dog)StrongVariableNo
Feline (Cat)StrongVariableNo
Guinea PigStrongWeakNo

IgG Subclass Specificity

The binding affinity of Recombinant Protein A/G/L-Cys also varies among different IgG subclasses within a single species. This is a critical consideration for applications involving monoclonal antibodies of a specific subclass.

Human IgG Subclasses: Protein A/G/L demonstrates strong binding to human IgG1, IgG2, and IgG4. bio-rad.com While Protein A binds poorly to IgG3, the inclusion of Protein G's binding domains in the fusion protein confers strong binding to this subclass as well. bio-rad.comcellsciences.com

Mouse IgG Subclasses: In mice, Protein A has a weak affinity for IgG1. bio-rad.com However, the Protein G component of the recombinant protein ensures strong binding to all four mouse IgG subclasses: IgG1, IgG2a, IgG2b, and IgG3. bio-rad.com

Rat IgG Subclasses: Protein G provides strong binding to rat IgG2a and IgG2c. bangslabs.comcellsciences.com

SpeciesIgG SubclassProtein A BindingProtein G BindingProtein L Binding
HumanIgG1+++++++++
IgG2+++++++++
IgG3-++++++
IgG4+++++++++
MouseIgG1+++++++
IgG2a+++++++++
IgG2b++++++++
IgG3+++++++
RatIgG1-++++
IgG2a--+++++
IgG2c+++++++

Binding Strength Key: +++ (Strong), ++ (Medium), + (Weak), - (No/Weak), -- (None)

Binding to other Immunoglobulin Fragments

A key advantage of the Protein L component in the Recombinant Protein A/G/L-Cys is its ability to bind to immunoglobulin fragments that lack the Fc region. Protein L interacts with the variable region of kappa light chains. covalab.commdpi.com This allows the recombinant protein to bind to fragments such as Fab, F(ab')2, and single-chain variable fragments (scFv). covalab.comtosohbioscience.com This capability is particularly useful for the purification and analysis of these smaller antibody fragments, which are of increasing interest in various research and therapeutic applications. tosohbioscience.com However, it is important to note that Protein L binding is restricted to antibodies and fragments containing the appropriate kappa light chain subtypes. covalab.comtcichemicals.com

Biophysical Characterization of Binding Interactions

Understanding the kinetics and thermodynamics of the binding between Recombinant Protein A/G/L-Cys and immunoglobulins is crucial for optimizing its use in various applications. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed insights into these interactions.

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Measurements

Surface Plasmon Resonance (SPR) is a powerful technique for real-time, label-free analysis of biomolecular interactions. nicoyalife.com It allows for the determination of association rates (k_on), dissociation rates (k_off), and equilibrium dissociation constants (K_D), providing a comprehensive kinetic and affinity profile of the binding interaction. bio-rad.com

In the context of Recombinant Protein A/G/L-Cys, SPR can be used to precisely measure its binding affinity to different IgG subclasses and fragments. For instance, studies using SPR have determined the affinity constants of individual Protein A domains for various human IgG subclasses. Such analyses can reveal subtle differences in binding kinetics that may not be apparent from qualitative binding assays. The high reproducibility and low sample consumption of SPR make it an ideal method for detailed characterization of these interactions. nicoyalife.com

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with biomolecular binding events. youtube.com This allows for the determination of the binding affinity (K_A), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. journalofappliedbioanalysis.com ITC provides a complete thermodynamic profile of the interaction, offering insights into the driving forces behind the binding process. researchgate.net

ITC can be employed to study the interaction between Recombinant Protein A/G/L-Cys and immunoglobulins, providing valuable data on the thermodynamics of binding to different IgG isotypes and their Fc fragments. researchgate.net For example, ITC studies have been used to compare the binding thermodynamics of Protein A and Protein G to different IgG subclasses, revealing that these interactions are typically enthalpically driven. researchgate.net While ITC is a powerful tool, its practical range for accurately measuring dissociation constants is generally between 10⁻⁸ M and 10⁻⁴ M for many commercial instruments. nih.gov

Compound Names

Compound Name
Recombinant Protein A/G/L-Cys
Immunoglobulin G (IgG)
Protein A
Protein G
Protein L
Fab (Fragment, antigen-binding)
Fc (Fragment, crystallizable)
scFv (Single-chain variable fragment)
IgG1
IgG2
IgG3
IgG4
IgG2a
IgG2b

Advanced Immobilization Strategies for Enhanced Performance

Cysteine-Mediated Site-Specific Covalent Immobilization

Site-specific immobilization offers a significant advantage over random covalent coupling by ensuring a uniform and optimal orientation of the immobilized protein. The introduction of a cysteine residue at a specific location on the recombinant protein, such as the C-terminus in Protein A/G/L-Cys, provides a unique reactive handle for controlled covalent attachment. acs.orgresearchgate.netnih.gov This approach is particularly advantageous as it can be achieved without the need for extensive protein purification in some cases. nih.gov

One of the most robust and widely used methods for site-specific protein immobilization is the reaction between a thiol group (from a cysteine residue) and a maleimide-activated support. nih.govtocris.combachem.com This Michael addition reaction forms a stable thioether bond under mild conditions, typically at a neutral pH (7.0-7.5). nih.govtocris.combachem.comnih.gov The high specificity of the maleimide (B117702) group for sulfhydryl groups minimizes non-specific reactions with other amino acid residues like lysine (B10760008), ensuring a homogenous orientation of the immobilized protein. nih.gov

The reaction is efficient and rapid, making it a preferred choice for bioconjugation. bachem.com To ensure the availability of the reactive thiol group, disulfide bonds within the protein may need to be reduced prior to conjugation using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.govtocris.com

Key Features of Thiol-Maleimide Conjugation:

Feature Description
Specificity Highly selective for sulfhydryl groups, leading to site-specific immobilization. nih.gov
Reaction Conditions Proceeds under mild, near-neutral pH conditions, preserving protein structure and function. bachem.com
Bond Stability Forms a stable covalent thioether linkage. nih.gov

| Efficiency | The reaction is generally rapid and high-yielding. acs.orgnih.gov |

The strategic placement of a cysteine residue, for instance at the C-terminus of Recombinant Protein A/G/L-Cys, allows for regioselective attachment to a maleimide-functionalized surface. acs.orgresearchgate.netnih.gov This ensures that the immunoglobulin-binding domains of the protein are oriented away from the support and are readily accessible to the target antibodies in the sample. nih.govnih.gov This controlled orientation is crucial for maximizing the functional activity of the immobilized ligand. nih.gov In contrast, random immobilization methods, such as those targeting amine groups, can lead to a heterogeneous population of protein orientations, with many binding sites being sterically hindered. nih.govnih.gov

The orientation of the immobilized protein has a profound impact on the binding capacity of the affinity support. Studies have shown that site-specifically immobilized Protein A exhibits a significantly higher antibody-binding capacity compared to randomly immobilized Protein A. acs.orgresearchgate.netnih.gov For example, site-specifically conjugated Protein A on agarose (B213101) beads demonstrated a maximal static antibody-binding capacity of approximately 64 mg/g, whereas the randomly conjugated adsorbent had a capacity of only 31 mg/g. nih.gov

Comparison of Immobilization Strategies for Protein A:

Immobilization Strategy Ligand Density (mg/g) Static IgG Binding Capacity (mg/g) Dynamic IgG Binding Capacity (mg/g)
Site-Specific (Thiol-Maleimide) 6.72 ~64 ~50

Data adapted from research on recombinant Protein A immobilization on agarose beads. nih.gov

The enhanced binding capacity of the site-specifically immobilized protein is attributed to the improved accessibility of the binding sites, which minimizes steric hindrance. nih.gov Furthermore, the stable covalent linkage achieved through thiol-maleimide chemistry contributes to the reusability of the affinity matrix, as it prevents ligand leakage during repeated cycles of antibody binding and elution. nih.gov

Surface Modification Techniques for Immobilization Substrates

The choice of substrate and its surface chemistry are critical for the successful immobilization of Recombinant Protein A/G/L-Cys. Various materials are employed as solid supports, and their surfaces need to be functionalized to introduce the necessary reactive groups for covalent coupling.

Agarose beads are a popular choice for affinity chromatography due to their porous nature, hydrophilicity, and mechanical stability. nih.govnih.gov For thiol-maleimide coupling, agarose beads can be derivatized in a multi-step process. This typically involves initial amination, followed by reaction with a heterobifunctional crosslinker such as 3-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) to introduce maleimide groups. acs.org

Silica (B1680970) surfaces are another common support material, particularly in high-performance liquid chromatography (HPLC) and as a component of biosensors. nih.govmdpi.com Silica can be activated for protein immobilization through various methods. For instance, maleimide-activated silica can be prepared for the selective coupling of proteins via their sulfhydryl groups. nih.gov This approach has been shown to result in higher ligand activity compared to amine-based coupling methods. nih.gov Proteins can also be designed with specific silica-binding tags for direct, non-covalent, yet strong, immobilization. nih.gov

The performance of biosensors and microarrays is highly dependent on the controlled immobilization of capture proteins on the sensor surface. nih.gov Gold surfaces, commonly used in surface plasmon resonance (SPR) biosensors, are often functionalized using self-assembled monolayers (SAMs) of alkanethiols. kuleuven.be These SAMs can be further modified to introduce maleimide groups for the site-specific attachment of cysteine-tagged proteins. kuleuven.be

For microarrays , glass slides are a common substrate. nih.gov These surfaces can be chemically modified to introduce reactive groups for covalent protein immobilization. researchgate.net For instance, surfaces can be prepared with complementary azide (B81097) or alkyne moieties to react with proteins that have been chemoenzymatically modified with a corresponding bioorthogonal functional group. nih.gov This allows for the direct attachment of proteins from crude cell lysates without prior purification. nih.gov

Common Surface Functionalization Strategies:

Substrate Functionalization Chemistry Application
Agarose Beads Amination followed by MBS crosslinker Affinity Chromatography
Silica Maleimide or iodoacetyl activation HPLC, Biosensors
Gold Surfaces Self-Assembled Monolayers (SAMs) Biosensors (e.g., SPR)

Stability and Regeneration of Immobilized Protein A/G/L-Cys Conjugates

The long-term performance and economic viability of affinity chromatography systems based on immobilized Recombinant Protein A/G/L-Cys depend heavily on the stability of the conjugate and its capacity for regeneration over multiple cycles. Stability encompasses the resilience of the protein structure, the integrity of the covalent linkage to the support matrix, and the preservation of immunoglobulin-binding activity under operational and storage conditions.

Conjugate Stability

The stability of the immobilized protein is a multi-faceted issue, influenced by storage conditions, the chemical nature of the support matrix, and the linkage chemistry. For long-term storage, it is recommended that the non-immobilized, lyophilized Protein A/G/L be stored desiccated below -18°C. prospecbio.comraybiotech.comraybiotech.com Once reconstituted or immobilized, the conjugate should be stored at 4°C to maintain stability for extended periods. prospecbio.comraybiotech.com One year of stability at 4°C has been reported for similar immobilized protein A resins. gbiosciences.com It is crucial to avoid freezing the immobilized conjugate, as freeze-thaw cycles can denature the protein and compromise its binding function. prospecbio.comraybiotech.com

A primary concern for the stability of the immobilized conjugate is the potential for ligand leaching, where the protein or its fragments detach from the support matrix. researchgate.net Leaching can be caused by harsh elution or regeneration conditions, such as low pH or the presence of proteolytic enzymes in crude sample preparations. researchgate.netgoogle.com The use of a Cysteine residue for directed, covalent immobilization can enhance stability compared to random attachment methods, but the specific chemistry (e.g., thiol-maleimide linkage) must be robust enough to withstand operational stresses. Strategies to minimize leaching include adding protease inhibitors to the sample composition or optimizing the pH and temperature of the chromatography process. google.com

ParameterConditionExpected StabilitySource(s)
Storage (Lyophilized) Room TemperatureStable for up to 3 weeks prospecbio.comraybiotech.comraybiotech.com
Desiccated, < -18°CLong-term stability prospecbio.comraybiotech.com
Storage (Immobilized) 4°C in appropriate buffer (e.g., PBS with 0.02% sodium azide)Stable for at least 1 year gbiosciences.comfishersci.com
FrozenNot recommended; risk of denaturation prospecbio.comraybiotech.comgbiosciences.com
Operational Stability Repeated binding/elution cyclesHigh; can be reused >10 times gbiosciences.comfishersci.comfishersci.com
Chemical Stability Low pH elution (e.g., pH 2.6-3.5)Generally stable, but prolonged exposure can risk denaturation nih.govbestchrom.combio-rad.com
Caustic solutions (e.g., NaOH)Dependent on ligand engineering; some resins tolerate 0.1 M NaOH bestchrom.comnih.gov

Regeneration of Conjugates

Regeneration is the process of stripping the bound immunoglobulins (IgG) from the immobilized Protein A/G/L-Cys, allowing the affinity matrix to be reused for subsequent purification cycles. This is a critical step for the efficiency and cost-effectiveness of the purification platform.

The standard and most common method for elution and regeneration involves the use of a low-pH buffer. bestchrom.com This disrupts the non-covalent interactions between the protein ligand and the Fc region of the antibody. Research has shown that treating the matrix with a 0.1 M glycine-HCl buffer at a pH of 2.6 for a short duration is effective for stripping bound antibodies. nih.gov Following the acidic treatment, the matrix must be immediately re-equilibrated with a neutral buffer, such as Phosphate Buffered Saline (PBS) at pH 7.2, to restore the native conformation of the protein and prepare it for the next binding cycle. nih.gov

The number of regeneration cycles an immobilized protein A/G/L conjugate can endure without a significant loss in binding capacity is a key performance indicator. Studies on similar immobilized protein A or A/G resins report that they can be regenerated and reused for a minimum of 10 cycles without a significant drop in performance. gbiosciences.comfishersci.comfishersci.com Some highly engineered commercial resins are designed to withstand 100-200 cycles, often involving more robust cleaning-in-place (CIP) protocols that may use caustic solutions like sodium hydroxide. nih.govresearchgate.net For Protein A/G/L-Cys, the specific tolerance to harsh regeneration conditions will depend on the stability of both the protein and the covalent linkage.

StepReagent/BufferTypical pHPurposeSource(s)
1. Elution/Stripping Glycine-HCl or Citrate Buffer2.6 - 3.5Disrupts protein-antibody interaction, releasing bound IgG. nih.govbestchrom.com
2. Re-equilibration Phosphate Buffered Saline (PBS) or Tris Buffer7.2 - 8.0Neutralizes pH and prepares the matrix for the next sample application. nih.govbestchrom.com
3. Cleaning (Optional) Acetic Acid or Sodium Hydroxide (NaOH)VariesRemoves precipitated proteins, lipids, or microbial contaminants. nih.gov
4. Storage Neutral Buffer with 0.02% Sodium Azide~7.4Prevents microbial growth during long-term storage at 4°C. fishersci.com

Research findings indicate that the quantitative recovery of antibodies is very high, with some studies showing that over 98% of the bound antibody is recovered in the first elution step, indicating minimal non-specific adsorption and efficient regeneration. nih.gov The ability to withstand multiple uses without significant leaching or loss of binding capacity underscores the robustness of modern, covalently immobilized protein A/G/L conjugates. nih.gov

Research Applications and Methodological Development

Affinity Chromatography for Immunoglobulin Purification

Affinity chromatography is a powerful technique that relies on the specific, reversible binding between a ligand immobilized on a solid matrix and its target molecule. news-medical.net Recombinant Protein A/G/L-Cys, when immobilized on a support such as agarose (B213101) or sepharose beads, serves as a highly efficient affinity ligand for the purification of antibodies. sigmaaldrich.comrockland.com

Recombinant Protein A/G/L-Cys is ideally suited for the high-yield purification of both polyclonal and monoclonal immunoglobulin G (IgG) antibodies from complex biological mixtures like serum, ascites fluid, and hybridoma cell culture supernatants. prospecbio.comsigmaaldrich.comabcam.comsinobiological.com The fusion protein's broad binding profile allows it to capture IgG from numerous species, including humans, mice, rats, rabbits, goats, and others. This one-step purification method is highly effective, often yielding antibody preparations with greater than 95% purity as determined by SDS-PAGE and SEC-HPLC. abeomics.com

The process involves loading the clarified sample onto a column containing the immobilized Protein A/G/L. sinobiological.comnih.gov The target antibodies bind to the ligand via their Fc regions or light chains, while other proteins and sample components are washed away. sinobiological.comcovalab.com The purified antibodies are then recovered by applying an elution buffer. thermofisher.com This method is scalable, with various formats available to handle sample volumes from micrograms to kilograms. thermofisher.com

FeatureDescription
Ligand Recombinant Protein A/G/L-Cys
Sources Serum, Ascites Fluid, Cell Culture Supernatant sigmaaldrich.comthermofisher.com
Targets Polyclonal and Monoclonal IgG Antibodies prospecbio.com
Purity Often >95% in a single step abeomics.com
Species Reactivity Broad range including Human, Mouse, Rat, Rabbit, Goat, Cow, etc.
Advantages High yield, high purity, broad specificity, scalability covalab.comthermofisher.com

The key advantage of Protein A/G/L is its ability to bind a wider range of IgG subclasses than its individual components. primegene.comprospecbio.com Different species and even different IgG subclasses within the same species exhibit varied affinities for Protein A, G, and L. sigmaaldrich.combio-rad.com

Protein A binds strongly to human IgG1, IgG2, and IgG4 but weakly to IgG3. news-medical.netcovalab.combio-rad.com It also binds poorly to mouse IgG1. bio-rad.com

Protein G binds to all human and mouse IgG subclasses, making it more versatile for these species than Protein A alone. covalab.combio-rad.com

Protein L binds to specific subtypes of kappa light chains, without interfering with the antigen-binding site. covalab.com This allows it to bind not only a wide range of IgG classes but also other immunoglobulins (IgA, IgM, IgD, IgE) and antibody fragments (Fab, F(ab')2) that contain the appropriate kappa chains. covalab.comthermofisher.com

By combining these specificities, Recombinant Protein A/G/L provides a comprehensive tool for purifying a broad spectrum of antibodies that might be missed by single-ligand resins. primegene.comthermofisher.com This makes it particularly valuable for purifying polyclonal IgG from serum, ensuring a more complete representation of the total IgG population, and for monoclonal antibodies where the subclass may have poor affinity for Protein A or G alone. news-medical.netsinobiological.com

Ligand ComponentPrimary Binding TargetKey Strengths
Protein A Fc region of IgG covalab.comStrong binding to Human IgG1, IgG2, IgG4; Rabbit IgG bio-rad.comthermofisher.com
Protein G Fc region of IgG covalab.comBroader reactivity than Protein A; binds all Human and Mouse IgG subclasses bio-rad.comthermofisher.com
Protein L Kappa light chains (VL-kappa) thermofisher.comBinds various Ig classes (IgG, IgA, IgM) and fragments (Fab, scFv) covalab.com
Protein A/G/L Fc region and Kappa light chainsCombines the specificities of all three for the widest binding profile primegene.com

Effective antibody purification requires careful optimization of binding and elution steps to maximize yield and preserve antibody function. rockland.comgbiosciences.com

Binding Conditions: While immunoglobulins can bind to Protein A/G/L at physiological pH (e.g., in phosphate-buffered saline, pH 7.2-7.4), optimal binding often occurs at a slightly alkaline pH of around 8.0-9.0. thermofisher.comfishersci.co.ukneb.com Using a specific binding buffer can increase the binding capacity by 25-100% compared to general-purpose buffers. fishersci.co.uk It is crucial to adjust the sample to the pH and ionic strength of the binding buffer before applying it to the column to ensure efficient capture. rockland.com

Elution Conditions: The most common strategy for eluting bound antibodies is to lower the pH, which disrupts the ionic and hydrophobic interactions between the ligand and the antibody's Fc region. bio-rad.comgbiosciences.com A typical elution buffer is 0.1 M citric acid or 0.1 M glycine-HCl, with a pH between 2.5 and 3.0. sigmaaldrich.comthermofisher.comgbiosciences.com Because prolonged exposure to low pH can denature acid-labile antibodies, it is critical to neutralize the eluted fractions immediately by collecting them into a tube containing a neutralizing buffer, such as 1 M Tris-HCl, pH 8.5 or 9.0. rockland.comthermofisher.com For particularly sensitive antibodies, "gentle" elution buffers are available that use high ionic strength at a near-neutral pH to dissociate the antibody-ligand complex without the risk of acid-induced denaturation. fishersci.co.ukupenn.edu

StepParameterCommon ConditionsPurpose & Notes
Binding pH7.2 - 9.0 fishersci.co.ukneb.comOptimal binding is often achieved at a slightly alkaline pH.
BufferPhosphate-buffered saline (PBS) or specific high-capacity binding buffers. thermofisher.comfishersci.co.ukSample should be buffer-exchanged or diluted in binding buffer. rockland.com
Washing BufferBinding buffer thermofisher.comRemoves non-specifically bound proteins.
Elution pH2.5 - 3.0 sigmaaldrich.comgbiosciences.comLow pH disrupts the antibody-ligand interaction.
Buffer0.1 M Glycine-HCl or 0.1 M Citric Acid sigmaaldrich.comthermofisher.comHarsh conditions; requires immediate neutralization to preserve antibody activity. rockland.com
AlternativeGentle Elution Buffers (high salt, neutral pH) fishersci.co.ukUsed for pH-sensitive antibodies to prevent denaturation.

Development of Immunosensors and Biosensors

Immunosensors are analytical devices that use the highly specific binding of an antibody to its antigen to detect a target substance. The performance of these sensors relies heavily on the quality and orientation of the immobilized antibody on the sensor surface. Recombinant Protein A/G/L-Cys serves as an ideal intermediate layer for the oriented immobilization of antibodies, enhancing sensor sensitivity and functionality.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. nih.govnih.gov In a typical SPR-based immunosensor, a ligand is immobilized on a gold-coated sensor chip. The addition of a terminal cysteine residue to Recombinant Protein A/G/L is particularly advantageous for this application. nih.gov The thiol group of the cysteine forms a strong, stable covalent bond with the gold surface, leading to a well-organized and uniform protein layer. nih.govresearchgate.net

This immobilized Protein A/G/L-Cys layer then serves as a versatile platform for capturing antibodies from a solution. helsinki.fi The antibodies bind through their Fc region, leaving their antigen-binding sites (Fab regions) oriented away from the surface and fully accessible for interaction with the target analyte. nih.gov This controlled, oriented immobilization significantly improves the functional activity of the captured antibodies compared to random chemical coupling, leading to enhanced sensitivity and more reliable kinetic data. nih.gov The resulting sensor surface is often regenerable, allowing for multiple cycles of antigen binding and dissociation. helsinki.fi

Protein and antibody microarrays are powerful tools for high-throughput analysis, allowing for the simultaneous measurement of thousands of protein interactions on a single chip. nih.govnih.govkoreascience.kr These biochips have applications in disease diagnostics, biomarker discovery, and monitoring immune responses. researchgate.netnih.gov A common method for fabricating antibody microarrays involves coating a slide surface with a protein that can orient the capture antibodies, such as Protein A or Protein G. nih.gov

Recombinant Protein A/G/L-Cys is an excellent candidate for this purpose. Its terminal cysteine residue allows for covalent attachment to appropriately derivatized microarray surfaces (e.g., maleimide- or epoxy-coated glass slides), creating a stable and uniform foundation. nih.gov By passing a solution of antibodies over this surface, the antibodies are captured in a highly oriented fashion, maximizing their ability to bind target antigens from a complex sample such as serum or cell lysate. nih.govnih.gov This organized structure reduces steric hindrance and improves the signal-to-noise ratio, which is critical for detecting low-abundance proteins. nih.gov The broad binding specificity of the A/G/L fusion protein also allows for the immobilization of a diverse range of monoclonal and polyclonal antibodies on the same chip. primegene.com

Oriented Immobilization for Enhanced Signal Detection

The functional orientation of antibodies on a solid support is a critical factor in the performance of immunoassays. Recombinant Protein A/G/L-Cys, with its strategically placed terminal cysteine residue, provides a robust solution for the site-specific, covalent immobilization of immunoglobulins. This directed attachment ensures that the antigen-binding fragments (Fab) of the antibodies are uniformly oriented away from the surface, maximizing their availability for antigen capture and subsequent signal detection.

The terminal cysteine's thiol group enables a stable, covalent bond with various surfaces, such as gold nanoparticles or maleimide-activated substrates. mdpi.comresearchgate.net This method of "oriented immobilization" stands in contrast to random immobilization techniques (e.g., physical adsorption or direct covalent binding via lysine (B10760008) residues), which often result in a heterogeneous population of antibodies, many of which may be non-functional due to steric hindrance or denaturation. chemrxiv.org

Numerous studies have demonstrated the superior performance of oriented antibody immobilization in enhancing signal detection. For instance, a study utilizing a modified protein G with an N-terminal cysteine (Cys-protein G) for immobilization on a dendron-coated surface reported a 2.2-fold higher binding efficiency of the capture antibody compared to random immobilization. This controlled orientation led to a 10-fold increase in the detection capability for recombinant interleukin-2 (B1167480) (rIL-2) in a sandwich immunoassay. rsc.org Another research effort highlighted an 800-fold improvement in detection sensitivity in Surface Plasmon Resonance (SPR) when using a site-directed immobilization strategy compared to a more random approach. nih.gov The consistent and optimal presentation of the antigen-binding sites achieved through oriented immobilization via proteins like Recombinant Protein A/G/L-Cys is directly responsible for these significant gains in assay sensitivity and performance. nih.govmdpi.com

Table 1: Comparison of Oriented vs. Random Antibody Immobilization

Performance Metric Oriented Immobilization Random Immobilization Enhancement Factor Reference
Antibody Binding Efficiency Higher Lower 2.2x rsc.org
Antigen Detection (rIL-2) Higher Lower 10x rsc.org
Antigen Detection (Cripto-1) 0.05 nM 5 nM 100x mdpi.com
SPR Detection Sensitivity Higher Lower 800x nih.gov
Antibody Binding Capacity (Static) ~64 mg/g ~31 mg/g ~2.1x nih.govresearchgate.net
Antibody Binding Capacity (Dynamic) ~50 mg/g ~26 mg/g ~1.9x researchgate.net

Fabrication of Antibody Arrays for Proteomic Research

Antibody arrays are powerful tools in proteomics, enabling the simultaneous measurement of multiple proteins from a small sample volume. nih.gov The performance of these arrays is heavily dependent on the quality of the immobilized antibodies. The use of Recombinant Protein A/G/L-Cys in the fabrication of antibody arrays offers a method to create surfaces with a high density of uniformly oriented and functional antibodies.

The process involves first functionalizing a substrate (e.g., a glass slide) with a layer of Recombinant Protein A/G/L-Cys. The terminal cysteine residue ensures a covalent and oriented attachment of the protein to the surface. Subsequently, a panel of different capture antibodies can be spotted onto this functionalized surface. The Protein A/G/L domains of the recombinant protein specifically bind to the Fc region of the antibodies, ensuring their correct orientation. nih.gov This approach is advantageous as it is a general method applicable to a wide variety of antibodies without the need for modifying each antibody individually. nih.gov

The resulting antibody arrays exhibit enhanced sensitivity and specificity compared to those fabricated using random immobilization methods. nih.gov The uniform orientation of antibodies minimizes steric hindrance and maximizes the accessibility of the antigen-binding sites, leading to more reliable and reproducible results in proteomic studies. rsc.org These arrays can be used to profile protein expression levels, identify biomarkers, and study protein-protein interactions in a high-throughput format. nih.gov

Sandwich-Type Immunoassays for Antigen Detection

In a sandwich-type immunoassay, the target antigen is "sandwiched" between a capture antibody and a detection antibody. The use of Recombinant Protein A/G/L-Cys to immobilize the capture antibody in an oriented fashion significantly enhances the performance of these assays.

The fabrication of the assay platform begins with the covalent attachment of Recombinant Protein A/G/L-Cys to a solid support, such as a microplate well or a biosensor surface. The capture antibody is then introduced and binds to the immobilized Protein A/G/L via its Fc region, resulting in a surface with a high density of correctly oriented capture antibodies. When the sample containing the antigen is added, the antigen is efficiently captured by these antibodies. Finally, a labeled detection antibody, which binds to a different epitope on the antigen, is added to complete the sandwich. The signal from the label on the detection antibody is then measured to quantify the amount of antigen present.

This oriented approach has been shown to improve the analytical performance of sandwich immunoassays. For example, in the detection of C-Reactive Protein (CRP), an impedimetric immunosensor using oriented antibody immobilization achieved a lower limit of detection (LoD) and higher sensitivity compared to a direct immunoassay format. nih.govfrontiersin.org The oriented sandwich immunoassay for CRP demonstrated a limit of detection of 1.2 ng/ml and a sensitivity of 0.885 kΩ ng⁻¹ ml cm⁻², showcasing the benefits of this structured approach. nih.govfrontiersin.org

Table 2: Performance of an Oriented Sandwich Immunoassay for C-Reactive Protein (CRP)

Parameter Direct Immunoassay Oriented Sandwich Immunoassay Reference
Limit of Detection (LoD) 2.9 ng/ml 1.2 ng/ml nih.govfrontiersin.org
Limit of Quantification (LoQ) 9.66 ng/ml 3.97 ng/ml nih.govfrontiersin.org
Sensitivity 0.585 kΩ ng⁻¹ ml cm⁻² 0.885 kΩ ng⁻¹ ml cm⁻² nih.govfrontiersin.org
Reproducibility (%RSD) 4.5% 2.3% nih.govfrontiersin.org

Functionalization for High-Throughput Screening in Research Settings

High-throughput screening (HTS) is a cornerstone of modern drug discovery and life science research, enabling the rapid testing of large numbers of compounds or biological entities. The functionalization of surfaces with Recombinant Protein A/G/L-Cys provides a versatile and robust platform for developing HTS assays, particularly those involving antibody-antigen interactions.

By creating surfaces with a uniform layer of oriented antibodies, researchers can perform large-scale screening of antibody libraries, characterize antibody-antigen kinetics, and perform epitope binning in a massively parallel format. youtube.comyoutube.com The consistent and reproducible nature of these functionalized surfaces is critical for the reliability of HTS data. The ability to immobilize a diverse range of antibodies in a predetermined orientation simplifies the development of complex assays and allows for the screening of crude biological samples with minimal purification. drugtargetreview.com This approach accelerates the discovery and characterization of new therapeutic antibodies and diagnostic markers. nih.gov

Role in Other In Vitro Immunological Assays

Beyond its applications in array and sandwich immunoassay formats, the principles of oriented antibody immobilization using Recombinant Protein A/G/L-Cys can be extended to a variety of other in vitro immunological assays. The ability to create surfaces with a high density of functional antibodies is advantageous in numerous techniques that rely on specific antibody-antigen recognition.

For instance, in Western blotting , recombinant proteins can serve as positive controls. rndsystems.comraybiotech.com While this is a common application for many recombinant proteins, the specific binding properties of Protein A/G/L can be leveraged in specialized blotting applications. In techniques like immunoprecipitation (IP) , immobilizing antibodies on beads via Recombinant Protein A/G/L-Cys can lead to more efficient capture of target antigens from complex lysates.

Furthermore, the development of biosensors for various diagnostic applications often relies on the effective immobilization of antibodies on the sensor surface. nih.govresearchgate.net The use of Recombinant Protein A/G/L-Cys provides a reliable method to enhance the sensitivity and specificity of these devices. Other potential applications include enzyme-linked immunosorbent assays (ELISA) and immunofluorescence-based cell staining, where a controlled presentation of antibodies can improve assay performance. wikipedia.orgresearchgate.net

Comparative Studies and Future Directions

Comparison with Individual Protein A, Protein G, and Protein L in Applications

Recombinant Protein A/G/L-Cys is a genetically engineered protein that integrates the immunoglobulin (Ig)-binding profiles of Protein A, Protein G, and Protein L. prospecbio.comabeomics.com This fusion combines the distinct binding capabilities of its constituent proteins to offer a broader range of applications compared to each individual protein. prospecbio.com

Protein A and Protein G are known for their high affinity for the Fc region of Immunoglobulin G (IgG) from various mammalian species. rockland.comsigmaaldrich.com Protein A, derived from Staphylococcus aureus, is generally preferred for purifying IgG from species like rabbits, pigs, dogs, and cats. thermofisher.com Protein G, from Streptococcus species, typically binds to a wider range of IgG subclasses from humans and mice. rockland.comthermofisher.com However, the binding affinities of both Protein A and Protein G can vary significantly between different IgG subclasses. bio-rad.com For example, Protein A binds poorly to human IgG3 and mouse IgG1. bio-rad.comnih.gov

In contrast, Protein L, from Peptostreptococcus magnus, binds to the kappa light chains of immunoglobulins. thermofisher.com This unique mechanism allows Protein L to bind not only to IgG but also to other immunoglobulin classes including IgM, IgA, IgE, and IgD, as well as antibody fragments like Fab and single-chain variable fragments (scFv) that contain the appropriate kappa light chains. thermofisher.com

The Recombinant Protein A/G/L-Cys leverages these individual specificities. By incorporating the Fc-binding domains of both Protein A and Protein G, it provides the most comprehensive binding capacity for the widest range of IgG subclasses. thermofisher.com The inclusion of Protein L's kappa-light-chain-binding domains further extends its utility to other immunoglobulin classes and fragments. prospecbio.com This makes the fusion protein an ideal tool for applications involving polyclonal antibodies or when the specific subclass of a monoclonal antibody is unknown. prospecbio.comthermofisher.com Common applications for all these proteins, when immobilized on supports like agarose (B213101) or magnetic beads, include antibody purification, immunoprecipitation (IP), and immunodetection. rockland.comthermofisher.com

Comparative Binding Specificities of Immunoglobulin-Binding Proteins
Target SpeciesAntibody SubtypeProtein AProtein GProtein LRecombinant Protein A/G/L
HumanIgG1+++++++++++
IgG2+++++++++++
IgG3--++++++++
IgG4+++++++++++
IgM, IgA, IgD, IgE---++++
MouseIgG1++++++++++
IgG2a+++++++++++
IgG2b--++++++++
IgG3+++++++++++
RabbitTotal IgG+++++-+++
RatTotal IgG-++++++
GoatTotal IgG+++--++
Binding Strength Key: +++ (Strong), ++ (Medium), + (Low), - (Weak), -- (None). Data compiled from multiple sources. thermofisher.combio-rad.com The binding of Protein L is dependent on the presence of appropriate kappa light chains. thermofisher.com

Comparative Analysis of Different Recombinant Protein A/G/L-Cys Variants

The primary variants of Recombinant Protein A/G/L are distinguished by the placement of a terminal cysteine (Cys) residue. This engineered cysteine is strategically added to provide a free sulfhydryl group, which is highly reactive and enables the site-specific, covalent attachment of the protein to various supports or molecules. nih.govfrontiersin.org This directed immobilization is crucial for creating stable affinity resins, biosensor chips, and other biotechnological tools. oup.com

The most common variants include those with the cysteine residue fused to either the C-terminus or the N-terminus of the polypeptide chain. prospecbio.combio-techne.com

C-Terminal Cys Variant: In this configuration, the cysteine is added to the end of the protein's amino acid sequence. prospecbio.comabeomics.comangioproteomie.comraybiotech.com This placement is intended to position the reactive group away from the functional immunoglobulin-binding domains, thereby minimizing any potential steric hindrance that could interfere with antibody capture.

N-Terminal Cys Variant: This variant features the cysteine residue at the beginning of the polypeptide chain. bio-techne.comraybiotech.com Similar to the C-terminal variant, this positioning facilitates directed conjugation while aiming to preserve the full activity of the binding domains.

The core structure of these variants is typically consistent, comprising a fusion of five IgG-binding domains from Protein A (E-D-A-B-C), two from Protein G (C1-C3), and five from Protein L (B1-B2-B3-B4-B5). bio-techne.comangioproteomie.comraybiotech.com To maximize specific IgG binding, non-essential regions such as cell wall binding domains and albumin binding domains have been genetically removed. abeomics.combio-techne.comprospecbio.com The choice between an N-terminal or C-terminal Cys variant may depend on the specific application, the matrix being used for immobilization, and the desired orientation of the protein. Another point of comparison is the existence of simpler fusion proteins, such as Recombinant Protein A/G, which combines the domains of only Protein A and G and lacks the Protein L domains, offering a different scope of binding specificity. prospecbio.commptbiotechs.com

Comparison of Recombinant Protein A/G/L-Cys Variants
Variant FeatureN-Terminal Cys VariantC-Terminal Cys Variant
Cysteine Position Fused to the N-terminus of the polypeptide chain. bio-techne.comraybiotech.comFused to the C-terminus of the polypeptide chain. prospecbio.comabeomics.com
Primary Function of Cys Provides a free sulfhydryl group for directed, covalent immobilization onto supports (e.g., resins, beads, biosensor surfaces). oup.com
Domain Composition Typically includes 5 domains of Protein A, 2 domains of Protein G, and 5 domains of Protein L. bio-techne.comangioproteomie.com
Molecular Mass (Approx.) ~89.3 kDa. bio-techne.comangioproteomie.com
Key Design Feature Albumin and cell wall binding sites are removed to ensure maximum specific binding to immunoglobulins. bio-techne.comangioproteomie.com

Advances in Protein Engineering for Enhanced Performance

Protein engineering plays a pivotal role in optimizing recombinant proteins like Protein A/G/L-Cys for improved performance in biotechnological applications. nih.gov Efforts are primarily focused on modifying binding characteristics and enhancing the protein's physical stability. researchgate.net

Rational design and directed evolution are employed to alter the binding domains of immunoglobulin-binding proteins to create novel functionalities. nih.gov A key area of research involves modifying binding affinities to facilitate the purification of complex biologics. For instance, researchers have engineered the Fc-binding region of antibodies and the corresponding domains of Protein A to create pairs with either abolished or significantly enhanced binding. nih.gov This strategy allows for a one-step purification of bispecific antibodies from a mixture of parental antibodies using a simple pH gradient elution. nih.gov Similar engineering principles can be applied to the A, G, or L domains within the A/G/L fusion protein. This could lead to the development of custom affinity ligands designed to selectively purify next-generation therapeutics like antibody fragments or Fc-fusion proteins, which may have altered binding characteristics compared to standard antibodies. aip.org

A significant challenge in affinity chromatography is the harsh conditions required for elution and cleaning. The low pH buffers (often below pH 3.0) used to elute tightly bound antibodies can be detrimental to the stability and activity of the purified product. bio-rad.comresearchgate.net Furthermore, industrial-scale purification processes often use harsh, alkaline solutions for cleaning-in-place (CIP) protocols, which can degrade the affinity ligand over time. researchgate.net

Protein engineering efforts aim to address these issues. By introducing specific mutations, the stability of Protein A domains has been significantly increased to withstand extreme alkaline pH, extending the lifespan of chromatography resins. researchgate.net Other engineering strategies focus on destabilizing the protein-IgG interaction to allow for elution under milder, less acidic conditions (e.g., at pH 4.5 or higher). researchgate.net General strategies for improving protein stability include optimizing buffer formulations with additives like sugars or reducing agents to prevent aggregation and oxidation. genextgenomics.com Additionally, advanced computational tools and deep learning models like ProteinMPNN are being used to predict mutations that can enhance the thermostability and soluble expression of recombinant proteins. acs.org

Integration with Novel Biotechnological Platforms

The engineered terminal cysteine residue is the key feature enabling the integration of Recombinant Protein A/G/L-Cys with a wide array of biotechnological platforms. The ability to achieve directed, covalent immobilization is fundamental to its function in many advanced applications. oup.com

While its use is well-established on traditional platforms like cross-linked agarose beads for affinity chromatography and magnetic beads for immunoprecipitation, its versatility extends to more novel systems. thermofisher.comgenscript.com A significant area of integration is in the field of biosensors. For example, the Cys residue allows the protein to be precisely oriented and attached to the surface of sensor chips used in platforms like Surface Plasmon Resonance (SPR). oup.com This controlled immobilization is critical for accurately studying the kinetics of antibody-antigen interactions.

Furthermore, advances in protein production technologies are creating new possibilities. Emerging expression systems, such as microalgae or the yeast Pichia pastoris, are being developed as cost-effective and highly scalable platforms for manufacturing recombinant proteins. mdpi.commdpi.com These systems could provide a sustainable and efficient source for producing engineered Protein A/G/L-Cys for widespread use in diagnostics, research, and bioprocessing.

Emerging Research Frontiers for Recombinant Protein A/G/L-Cys

The future development of Recombinant Protein A/G/L-Cys is poised to be driven by advancements in protein design and the growing complexity of antibody-based therapeutics and diagnostics.

Another major research area is the development of specialized A/G/L variants for the purification and analysis of next-generation biotherapeutics. The increasing prevalence of complex formats like bispecific antibodies, antibody-drug conjugates (ADCs), and various antibody fragments presents unique purification challenges. frontiersin.orgnih.govaip.org Engineered A/G/L proteins with modified domains could be designed to specifically capture these complex molecules with high efficiency and purity.

Finally, the broad binding capability of Protein A/G/L-Cys makes it an attractive candidate for advanced diagnostic platforms. Its integration into multiplexed assays, microarrays, and next-generation biosensors could enable the sensitive and simultaneous detection of a wide range of antibody isotypes and subclasses from complex biological samples.

Q & A

Q. What are the structural components of Recombinant Protein A/G/L-Cys, and how do they contribute to its IgG binding specificity?

Recombinant Protein A/G/L-Cys is a fusion protein comprising:

  • 5 IgG-binding domains from Protein A (binds Fc region of IgG from mammals like human, rabbit, and pig).
  • 2 IgG-binding domains from Protein G (extends binding to species like cow and goat).
  • 5 kappa light chain-binding domains from Protein L (binds Fab regions of antibodies with κ light chains, including IgM, IgA, and scFv fragments). Structural modifications include removal of cell wall/membrane-binding domains and albumin-binding regions to minimize non-specific interactions .

Methodological Consideration : Validate binding specificity using ELISA with IgG subtypes or surface plasmon resonance (SPR) to compare affinity across species. Pre-block surfaces with BSA (0.1%) to mitigate non-specific adsorption .

Q. What protocols are recommended for reconstituting and storing Recombinant Protein A/G/L-Cys to maintain stability?

  • Reconstitution : Dissolve lyophilized protein in distilled water or saline (pH 7.0–7.4) to a stock concentration of 1–5 mg/mL. Avoid vortexing; gentle pipetting prevents aggregation .
  • Storage : Aliquot and store at ≤–20°C. Avoid repeated freeze-thaw cycles (max 3 cycles) to prevent degradation. Include 0.1% BSA in working solutions to reduce adsorption to plasticware .
  • Stability : SDS-PAGE (≥95% purity) and endotoxin levels (<0.1 EU/μg) should be verified before critical experiments .

Advanced Research Questions

Q. How can researchers optimize Recombinant Protein A/G/L-Cys for immunoprecipitation (IP) of low-abundance antibodies from complex biological samples?

  • Carrier Protein Optimization : Pre-incubate magnetic beads with 0.1–1% BSA to block non-specific binding sites .
  • Binding Buffer : Use Tris-buffered saline (pH 8.0) with 0.05% Tween-20 to enhance IgG binding kinetics. For κ light chain-targeted IP (via Protein L domains), include 1 mM EDTA to reduce metal-dependent interference .
  • Elution Strategy : Compare low-pH glycine buffer (pH 2.5–3.0) with mild eluents like 0.5 M arginine (pH 6.5) to preserve antibody functionality post-IP .

Data Contradiction Analysis : If recovery rates vary between serum and cell culture supernatants, assess sample viscosity (e.g., using DNase I treatment for DNA-rich samples) or matrix effects (e.g., lipid content in ascites fluid) .

Q. What experimental approaches resolve discrepancies in binding efficiency when using Recombinant Protein A/G/L-Cys across mammalian species?

  • Species-Specific Validation :
SpeciesProtein A BindingProtein G BindingProtein L Binding
HumanStrong (Fc)Strong (Fc)Strong (κ light chain)
MouseModerate (Fc)Strong (Fc)Moderate (κ)
CowWeakStrong (Fc)None
ChickenNoneNoneStrong (κ)
Data synthesized from .
  • Troubleshooting :
  • For weak bovine IgG binding, prioritize Protein G domains by adjusting pH to 5.0 (enhances Fc-Protein G interaction) .
  • If chicken IgM fails to bind, confirm κ light chain presence via Western blot with anti-κ antibodies .

Q. How can the C-terminal cysteine residue in Recombinant Protein A/G/L-Cys be leveraged for site-directed immobilization in affinity chromatography?

  • Coupling Chemistry : Use sulfhydryl-reactive matrices (e.g., maleimide-activated agarose). Reduce disulfide bonds with 2–5 mM TCEP before immobilization, then block excess sites with 10 mM L-cysteine .
  • Performance Metrics : Compare dynamic binding capacity (mg IgG/mL resin) across ligand densities (2–10 mg protein/mL resin). For scFv purification, validate ligand orientation via competitive elution with free κ light chains .

Methodological Best Practices

  • Quantification : Use Bradford assay () for quick estimates, but note interference from reducing agents; switch to UV absorbance (A280) with extinction coefficient 1.4 L/(g·cm) for precise measurements .
  • Cross-Validation : Combine SPR (for kinetic analysis) and size-exclusion chromatography (SEC-HPLC) to assess post-purification aggregation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.